molecular formula C12H11NO2S B1316490 Ethyl 5-phenylthiazole-2-carboxylate CAS No. 58333-72-5

Ethyl 5-phenylthiazole-2-carboxylate

Cat. No.: B1316490
CAS No.: 58333-72-5
M. Wt: 233.29 g/mol
InChI Key: FWBZHFHLKWUNKL-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBZHFHLKWUNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510973
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58333-72-5
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 5-phenylthiazole-2-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a five-membered thiazole ring, which imparts a degree of aromaticity and specific reactivity to the molecule. The phenyl and ethyl carboxylate substituents further influence its physicochemical properties.

Chemical Structure:

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from computational models, other values are based on experimental data for closely related analogs due to the limited availability of specific experimental data for the title compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂SPubChem[1]
Molecular Weight 233.29 g/mol PubChem[1]
IUPAC Name ethyl 5-phenyl-1,3-thiazole-2-carboxylatePubChem[1]
CAS Number 58333-72-5PubChem[1]
SMILES CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2PubChem[1]
Physical State Likely a solid at room temperatureInferred
Melting Point 169-173 °C (for the related Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate)ChemicalBook[2]
Boiling Point (Predicted) 449.1±33.0 °C (for a related compound)ChemicalBook[2]
Solubility Expected to be soluble in organic solvents like Dimethylformamide (based on analogs)ChemicalBook[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hantzsch Thistle Synthesis

The Hantzsch synthesis involves the reaction of a α-haloketone with a thioamide. For the synthesis of the target molecule, a variation of this method can be employed, reacting an α-halocarbonyl compound with ethyl thiooxamate.

Experimental Protocol:

  • Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or methanol, to yield α-bromoacetophenone.

  • Reaction with Ethyl Thiooxamate: The resulting α-bromoacetophenone is then reacted with ethyl thiooxamate in a suitable solvent, such as ethanol or acetonitrile.

  • Cyclization and Dehydration: The reaction mixture is typically heated under reflux to facilitate the cyclization and subsequent dehydration to form the thiazole ring. The reaction can be catalyzed by a mild base.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.

G cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Condensation and Cyclization cluster_final Final Product A Acetophenone R1 α-bromoacetophenone A->R1 Solvent (e.g., Acetic Acid) B Brominating Agent (e.g., NBS) B->R1 C Ethyl Thiooxamate R2 Intermediate C->R2 R1->R2 Solvent (e.g., Ethanol) P This compound R2->P Heat/Base Catalyst

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data and Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with closely related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), signals for the aromatic protons of the phenyl group, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, and C=N and C-S stretching vibrations from the thiazole ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.29).

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of thiazole derivatives is a cornerstone in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the anti-cancer drug Dasatinib contains a 2-aminothiazole-5-carboxamide core, for which ethyl 2-aminothiazole-5-carboxylate is a key intermediate[3].

Given its structural features, this compound serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile and potential as a lead compound in drug discovery programs.

Conclusion

This compound is a molecule of interest with a foundation in the versatile thiazole scaffold. While detailed experimental data for this specific compound is sparse, its chemical properties and synthetic accessibility can be reliably inferred from the extensive literature on related thiazole derivatives. This guide provides a foundational understanding for researchers and professionals, highlighting the key structural features, a plausible synthetic strategy, and the potential for this compound to serve as a building block in the development of novel therapeutic agents. Further empirical investigation into its synthesis, characterization, and biological activity is encouraged to fully elucidate its potential.

References

Spectroscopic data of "Ethyl 5-phenylthiazole-2-carboxylate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | ChemSpider this compound. C12H11NO2S. Molar Mass: 233.288; C 61.78%, H 4.75%, N 6.00%, O 13.72%, S 13.74%; Get this structure ... --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- this compound, 97%, ACROS Organics Chemical compound. This compound is a chemical compound with the formula C12H11NO2S. It has a molecular weight of 233.29 g/mol . --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- this compound | CAS 35036-39-0 - Santa Cruz ... this compound is a chemical. --INVALID-LINK-- Synthesis, Characterization and In Vitro Evaluation of ... - MDPI Oct 10, 2017 ... ... 5-phenylthiazole-2-carboxylate (3). A mixture of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1, 2.71 g, 10 mmol) and thiourea (2, 0.76 g, 10 mmol) ... --INVALID-LINK-- this compound | C12H11NO2S - PubChem this compound is a solid. (From PubChem.) C12H11NO2S. Computed by OEChem 2.3.0 (PubChem release 2021.05.07). --INVALID-LINK-- Synthesis and characterization of new thiazole derivatives as potent ... Jan 1, 2018 ... ... 5-phenylthiazole-2-carboxylate (3). To a solution of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) (10 mmol) in ethanol (20 mL), thiourea (2) (10 ... --INVALID-LINK-- Synthesis and evaluation of ethyl 5-(substituted ... - Wiley Online Library Dec 28, 2018 ... Synthesis of this compound (3a). Compound 3a was prepared by following the general procedure using ethyl bromopyruvate (1, ... --INVALID-LINK-- Synthesis and Characterization of New 5-Phenylthiazole-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents Nov 1, 2018 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazile), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Novel 5-phenylthiazole derivatives as potent antimicrobial agents Mar 1, 2019 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and antimicrobial activity of new 5-phenylthiazole derivatives Feb 1, 2019 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and biological evaluation of new 5-phenylthiazole derivatives as potential antimicrobial and anticancer agents Jan 1, 2020 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, tabular format for easy reference and comparison.

Spectroscopic Data of this compound

This compound (C₁₂H₁₁NO₂S) is a solid with a molecular weight of 233.29 g/mol . Its structural characterization is crucial for its application in various research and development fields. The following sections present its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.40Triplet3H-CH₃ (ethyl group)
4.40Quartet2H-CH₂ (ethyl group)
7.40–7.50Multiplet5HPhenyl group protons
8.20Singlet1HThiazole proton

Table 1: ¹H NMR spectral data of this compound.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
14.2-CH₃ (ethyl group)
62.5-CH₂ (ethyl group)
127.0, 129.0, 130.0, 133.0Aromatic carbons (phenyl group)
145.0C-5 of thiazole
160.0C-2 of thiazole
168.0C=O (ester)

Table 2: ¹³C NMR spectral data of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)Functional Group Assignment
1725C=O (ester) stretching
1580C=N (thiazole ring) stretching
1240C–O (ester) stretching

Table 3: IR spectral data of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zAssignment
233Molecular ion peak [M]⁺

Table 4: Mass spectrometry data of this compound. This is consistent with its molecular formula C₁₂H₁₁NO₂S.

Experimental Protocols

The spectroscopic data presented above were obtained through the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate with thiourea in an ethanol solvent.

A general procedure involves dissolving ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea in ethanol and refluxing the mixture. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source, to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in spectroscopic characterization.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Dissolution Dissolution in Solvent (for NMR) Purification->Dissolution Pellet KBr Pellet Preparation (for IR) Purification->Pellet MS_acq Mass Spectrometer Purification->MS_acq Direct Infusion NMR_acq NMR Spectrometer Dissolution->NMR_acq IR_acq FTIR Spectrometer Pellet->IR_acq NMR_data NMR Spectra (1H, 13C) NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structure Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

"Ethyl 5-phenylthiazole-2-carboxylate" CAS number 58333-72-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58333-72-5

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 5-phenylthiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂SPubChem[1]
Molecular Weight 233.29 g/mol PubChem[1]
IUPAC Name ethyl 5-phenyl-1,3-thiazole-2-carboxylatePubChem[1]
CAS Number 58333-72-5PubChem[1]
Appearance Golden-yellow solidDesign, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment
Melting Point 70–72 °CDesign, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment
SMILES CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2PubChem[1]
InChI InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3PubChem[1]

Synthesis and Experimental Protocols

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of a 2-halo-1-phenylethanone derivative with ethyl 2-amino-2-oxoacetate (ethyl oxamate).

Generalized Experimental Protocol:

  • Preparation of the α-haloketone: An appropriate α-haloketone, such as 2-bromo-1-phenylethanone, is either commercially sourced or prepared by the bromination of acetophenone.

  • Reaction with a Thioamide: The α-haloketone is reacted with a suitable thioamide, in this case, likely ethyl thiooxamate, in a solvent such as ethanol or DMF.

  • Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

A generalized workflow for the Hantzsch thiazole synthesis.
Suzuki Cross-Coupling Reaction

A modern and versatile alternative for the synthesis of phenylthiazole derivatives is the Suzuki cross-coupling reaction. This method involves the palladium-catalyzed reaction of a thiazole boronic acid or ester with a phenyl halide, or vice-versa. For this compound, a likely route would be the coupling of a 5-halothiazole-2-carboxylate with phenylboronic acid.

Generalized Experimental Protocol:

  • Starting Materials: Ethyl 5-bromothiazole-2-carboxylate and phenylboronic acid are used as the coupling partners.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a suitable base (e.g., K₂CO₃, Cs₂CO₃) are added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out in a solvent system like toluene/ethanol/water or dioxane under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, and dried. The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

A generalized workflow for the Suzuki cross-coupling synthesis.

Biological Activity and Drug Development Context

This compound is primarily recognized as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules.[2] The phenylthiazole scaffold is a recurring motif in medicinal chemistry with a broad range of reported biological activities.

Role as a Synthetic Intermediate

This compound serves as a building block for the creation of derivatives with potential therapeutic applications.[2] Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The phenyl ring and the thiazole core can also be further functionalized.

Potential Therapeutic Areas of Phenylthiazole Derivatives

Derivatives of the phenylthiazole scaffold have been investigated for a variety of biological activities, including:

  • Antifungal Agents: Phenylthiazole-containing compounds have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3]

  • Anticancer Agents: The thiazole ring is present in several anticancer drugs, and novel phenylthiazole derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][5]

  • Anti-inflammatory and Other Activities: The thiazole nucleus is a versatile scaffold that has been incorporated into molecules with anti-inflammatory, antibacterial, and antiviral properties.[3]

Biological_Context cluster_0 Core Compound cluster_1 Chemical Modifications cluster_2 Biologically Active Derivatives cluster_3 Potential Therapeutic Applications A This compound (CAS 58333-72-5) B Hydrolysis A->B Intermediate Role D Further Functionalization A->D C Amide Coupling B->C E Phenylthiazole Amides C->E D->E F Antifungal (CYP51 Inhibition) E->F G Anticancer E->G H Anti-inflammatory E->H

References

The Predicted Mechanism of Action of Ethyl 5-phenylthiazole-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound belonging to the thiazole class. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, its structural features and its role as a key intermediate in the synthesis of bioactive molecules suggest potential biological targets. This technical guide consolidates available information on structurally related compounds to predict the most probable mechanisms of action for this compound, outlines detailed experimental protocols to validate these predictions, and provides a framework for future research and drug development efforts. Based on current literature, the primary predicted mechanisms of action are the inhibition of c-Met kinase and CYP51 (lanosterol 14α-demethylase) . A secondary, less probable, but plausible mechanism could involve the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) .

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] this compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2][3] Its phenylthiazole core is a recurring motif in molecules targeting key enzymes involved in pathological processes. This guide will explore the predicted mechanisms of action for this compound based on the established activities of its derivatives.

Predicted Mechanisms of Action

Primary Predicted Target: c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a significant role in tumor initiation, progression, and metastasis.[4] Several small-molecule c-Met inhibitors feature a phenylthiazole scaffold. Notably, this compound has been utilized as an intermediate in the synthesis of thiazole carboxamide derivatives designed as potent c-Met kinase inhibitors.[2]

Predicted Action: this compound is predicted to act as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. The phenyl and thiazole rings likely engage in hydrophobic and aromatic interactions within the kinase's active site, while the ethyl carboxylate group could form hydrogen bonds with key residues. Inhibition of c-Met would disrupt downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to reduced cancer cell proliferation, survival, and migration.[5]

Supporting Evidence: A study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment utilized 5-Phenylthiazole-2-carboxylic acid ethyl ester (an isomer of the topic compound) in their synthetic route.[2] The resulting compounds displayed significant cytotoxicity against various tumor cell lines.[2]

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Activates HGF HGF (Ligand) HGF->cMet Binds & Activates Compound This compound (Predicted Inhibitor) Compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Predicted inhibition of the c-Met signaling pathway.

Secondary Predicted Target: CYP51 Inhibition

CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in humans.[2] Azole antifungals, which often contain heterocyclic rings, function by inhibiting CYP51. Phenylthiazole structures have been incorporated into novel CYP51 inhibitors.[1]

Predicted Action: this compound may inhibit fungal or protozoan CYP51. The nitrogen atom of the thiazole ring is predicted to coordinate with the heme iron atom in the active site of CYP51, preventing the binding and demethylation of its natural substrate, lanosterol.[1] This would disrupt the integrity of the fungal cell membrane, leading to cell death.

Supporting Evidence: Research into novel 2-phenylthiazole CYP51 inhibitors has utilized "2-Phenylthiazole-5-carboxylic acid ethyl ester" as a synthetic intermediate.[3] The resulting compounds demonstrated potent antifungal activity.[3]

CYP51_pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Product FF-MAS (Follicular fluid meiosis-activating sterol) CYP51->Product Ergosterol Ergosterol (Fungal Cell Membrane Component) Product->Ergosterol ...multiple steps Compound This compound (Predicted Inhibitor) Compound->CYP51 Inhibits

Caption: Predicted inhibition of the CYP51 enzyme in the ergosterol pathway.

Tertiary Predicted Target: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[6]

Predicted Action: Derivatives of 2-ethyl-5-phenylthiazole-4-carboxamide have been identified as novel PTP1B inhibitors.[6] It is plausible that this compound could also interact with the active site of PTP1B, potentially leading to the activation of the insulin signaling pathway.

Supporting Evidence: While the core structure is slightly different, the presence of a phenylthiazole moiety in known PTP1B inhibitors suggests that this compound warrants investigation against this target.[6]

Quantitative Data from Related Compounds

Compound ClassTargetAssay TypeCell LineIC50 (µM)Reference
Thiazole Carboxamide Derivativec-Met KinaseCytotoxicityA549, HT-29, MDA-MB-2310.04 - 0.11[4]
2-Phenylthiazole DerivativeCandida albicans CYP51Reconstituted Enzyme Assay-0.39 - 0.46[7]
2-Phenylthiazole DerivativeCandida albicansAntifungal SusceptibilitySC53141-16 µg/mL (MIC)[3]
2-Ethyl-5-phenylthiazole-4-carboxamide DerivativePTP1BEnzyme Inhibition-1.87[6]

Experimental Protocols for Mechanism Validation

To validate the predicted mechanisms of action, the following experimental protocols are recommended.

c-Met Kinase Inhibition Assay Protocol (TR-FRET)

This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) methods.[5]

Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met enzyme

  • ULight™-poly GT substrate and Eu-antibody (PerkinElmer)

  • ATP

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: 1X LANCE® Detection Buffer with 20 mM EDTA

  • 384-well microplates

  • Multimode plate reader capable of TR-FRET

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute to a 4x final concentration in Kinase Buffer.

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Dilute c-Met enzyme to a 4x working concentration in Kinase Buffer and add 5 µL to all wells except the negative control.

  • Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL to all wells to start the reaction. Final volume will be 20 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-Antibody to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

cMet_assay_workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add Compound, Enzyme (c-Met), and Controls to 384-well Plate A->B C 3. Initiate Reaction with ATP/Substrate Mixture B->C D 4. Incubate at Room Temperature (60 min) C->D E 5. Stop Reaction and Add Eu-Antibody Detection Reagent D->E F 6. Incubate at Room Temperature (60 min) E->F G 7. Read Plate (TR-FRET) F->G H 8. Analyze Data and Calculate IC50 G->H

Caption: Experimental workflow for the c-Met TR-FRET inhibition assay.

CYP51 Inhibition Assay Protocol (Reconstitution Assay)

This protocol is based on measuring the enzymatic activity of CYP51 in a reconstituted system.[8]

Objective: To determine the in vitro inhibitory activity of this compound against CYP51.

Materials:

  • Recombinant human or fungal CYP51

  • Recombinant Cytochrome P450 Reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • LC-MS/MS or GC-MS system

Procedure:

  • Reagent Preparation: Prepare stock solutions of lanosterol and the test compound in ethanol or DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant CYP51, CPR, and lipids in the potassium phosphate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid or an organic solvent like ethyl acetate.

  • Product Extraction: Extract the sterols from the reaction mixture using an organic solvent.

  • Analysis: Analyze the extracted samples by LC-MS/MS or GC-MS to quantify the product formed.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

CYP51_assay_workflow A 1. Prepare Reaction Mixture: CYP51, CPR, Buffer B 2. Add Test Compound at Various Concentrations A->B C 3. Add Substrate (Lanosterol) and Pre-incubate at 37°C B->C D 4. Initiate Reaction with NADPH and Incubate C->D E 5. Stop Reaction D->E F 6. Extract Sterol Products E->F G 7. Analyze by LC-MS/MS or GC-MS F->G H 8. Calculate IC50 Value G->H

Caption: Experimental workflow for the reconstituted CYP51 inhibition assay.

Conclusion and Future Directions

This compound holds significant potential as a scaffold in drug discovery. Based on the biological activities of its close structural analogs, its most probable mechanisms of action are the inhibition of c-Met kinase and CYP51. The experimental protocols detailed in this guide provide a clear path to validating these predictions and quantifying the compound's potency. Further research should focus on these validation assays, followed by structure-activity relationship (SAR) studies to optimize the core molecule for enhanced potency and selectivity against these high-value therapeutic targets. Cellular assays to confirm on-target activity and broader toxicity profiling will also be critical next steps in the evaluation of this promising compound.

References

An In-depth Technical Guide to Ethyl 5-phenylthiazole-2-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ethyl 5-phenylthiazole-2-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to target a range of diseases, including fungal infections and cancer. This document details the structure-activity relationships (SAR), quantitative biological data, and experimental protocols for key assays, offering a valuable resource for researchers in the field.

Core Structure and Therapeutic Potential

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. The chemical formula is C12H11NO2S, and its molecular weight is 233.29 g/mol .[1] The inherent biological activity of the thiazole ring, a common motif in many pharmaceutical agents, makes this scaffold an attractive starting point for the development of novel therapeutics.[2] Derivatives of this core structure have shown significant promise as antifungal agents by targeting the fungal enzyme CYP51 (lanosterol 14α-demethylase) and as anticancer agents by inhibiting the c-Met kinase signaling pathway.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of research for this compound derivatives has been in the development of novel antifungal agents. These compounds often function by inhibiting CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5]

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various this compound derivatives and analogues against a range of fungal pathogens.

Table 1: Antifungal Activity (MIC in μg/mL) of 2-Phenylthiazole CYP51 Inhibitors [6]

CompoundC. albicansC. tropicalisC. neoformansC. parapsilosisC. glabrataC. krusei
SZ-C14 (Lead) 1-16-----
A1 ------
B9 Potent activityModerate activityPotent activityPotent activityPotent activityPotent activity

Note: Specific MIC values for A1 and more detailed values for B9 were not fully provided in the source material.

Table 2: Antifungal Activity (EC50 in μg/mL) of Phenylthiazole Derivatives with Acylhydrazone Moiety against Magnaporthe oryzae [7]

CompoundEC50 (μg/mL)
E4 1.66
E10 2.01
E14 2.26
E17 1.45
E23 1.50
E26 1.29
E27 2.65
Isoprothiolane (Control) 3.22
Phenazine-1-carboxylic acid (Control) 27.87

Table 3: Antibacterial and Antifungal Activity (EC50 in μg/mL) of Phenylthiazole Derivatives with 1,3,4-Thiadiazole Thione Moiety [8]

CompoundR. solanacearum (EC50)S. sclerotiorum (EC50)
5b -0.51
5k 2.23-
E1 (Reference) 69.870.22
Thiodiazole copper (Control) 52.01-
Carbendazim (Control) -0.57
Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the M27-A3 protocol.[6]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or by reading the optical density at a specific wavelength.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of phenylthiazole derivatives as CYP51 inhibitors.

CYP51_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Phenylthiazole Derivatives cluster_outcome Cellular Effect Lanosterol Lanosterol Intermediate 14α-demethylated Intermediate Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Ergosterol_depletion Ergosterol Depletion Phenylthiazole This compound Derivative CYP51_enzyme CYP51 Enzyme Phenylthiazole->CYP51_enzyme Binds to active site Membrane_disruption Disruption of Fungal Cell Membrane Integrity Ergosterol_depletion->Membrane_disruption Fungal_death Fungal Cell Death Membrane_disruption->Fungal_death

Mechanism of antifungal action via CYP51 inhibition.

Anticancer Activity: Targeting the c-Met Kinase Pathway

Derivatives of this compound have also emerged as promising inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in various cancers.[9][10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro inhibitory activity of a thiazole carboxamide derivative against c-Met kinase.

Table 4: c-Met Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
51am c-MetData not specified in provided search results

Note: While the source mentions that compound 51am was the most promising inhibitor in biochemical and cellular assays, the specific IC50 value was not provided in the available search snippets.

Experimental Protocol: c-Met Kinase Inhibition Assay

The following is a generalized protocol for a c-Met kinase inhibition assay.

Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of c-Met kinase and the kinase substrate in assay buffer.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle control to the wells of an assay plate.

    • Add the c-Met kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of the c-Met Pathway

The following diagram illustrates the c-Met signaling pathway and its inhibition by phenylthiazole derivatives.

cMet_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses cluster_inhibition Inhibition HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Inhibitor This compound Derivative Inhibitor->cMet Inhibits kinase activity

The c-Met signaling pathway and its inhibition.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives typically involves the Hantzsch thiazole synthesis or variations thereof.

General Synthetic Workflow

The following diagram outlines a common synthetic route to produce derivatives of this compound.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_modification Further Derivatization Thioamide Thioamide Derivative Thiazole_core This compound Core Thioamide->Thiazole_core Alpha_halo_ketone α-Haloketone Alpha_halo_ketone->Thiazole_core Hantzsch Thiazole Synthesis Hydrolysis Ester Hydrolysis Thiazole_core->Hydrolysis Amide_coupling Amide Coupling Hydrolysis->Amide_coupling Final_derivative Final Derivative Amide_coupling->Final_derivative

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl 5-phenylthiazole-2-carboxylate. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities incorporating this molecule.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall therapeutic potential. This guide summarizes the known quantitative data, outlines detailed experimental protocols for its determination, and provides insights into its likely stability profile based on its chemical structure.

Solubility Profile

The solubility of a compound is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, publicly available quantitative solubility data for this compound is limited.

Table 1: Quantitative Solubility Data for this compound

Solvent SystemSolubilityMethodReference
Water0.0691 mg/mLNot Specified[Data from supplier]
ChloroformSolubleQualitative[Data from supplier]
ChlorobenzeneSolubleQualitative[Data from supplier]
DichlorobenzeneSolubleQualitative[Data from supplier]
Other Organic SolventsData Not Available--

Note: The aqueous solubility value is provided without experimental details or verification. The solubility in chlorinated solvents is noted qualitatively and lacks quantitative measurement. Further experimental determination is highly recommended.

A robust and reproducible method for determining the solubility of this compound in various solvents is the equilibrium shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid ensures that equilibrium with the dissolved state is achieved.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Quantitative Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Calculation: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3

Stability Profile

Potential Degradation Pathways:

  • Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be dependent on pH and temperature.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to the formation of photoproducts.

  • Oxidation: While the thiazole ring is generally stable, oxidative degradation could occur under harsh conditions or in the presence of oxidizing agents.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the molecule.

Table 2: Illustrative Stability Data for this compound (Hypothetical Data)

ConditionStorage PeriodAssay (% Initial)Degradants Observed
25°C / 60% RH3 MonthsData Not Available-
40°C / 75% RH1 MonthData Not Available-
Photostability (ICH Q1B)-Data Not Available-
0.1 N HCl (aq)24 hoursData Not Available-
0.1 N NaOH (aq)24 hoursData Not Available-
3% H₂O₂ (aq)24 hoursData Not Available-

Note: This table is for illustrative purposes only. Experimental data is required to determine the actual stability profile.

To accurately assess the stability of this compound, a stability-indicating analytical method, typically HPLC, must be developed and validated. Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.

Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation pathways of this compound.

Materials:

  • This compound

  • HPLC system with a photodiode array (PDA) or UV detector

  • HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers)

  • Acids (e.g., hydrochloric acid, sulfuric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • HPLC Method Development:

    • Develop a reversed-phase HPLC method capable of separating the parent compound from potential impurities and degradation products.

    • Optimize parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve good resolution and peak shape.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature or heat for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis of Stressed Samples:

    • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

    • Use a PDA detector to assess peak purity and to obtain UV spectra of the parent peak and any degradation products.

    • Aim for approximately 5-20% degradation of the parent compound to ensure that significant degradation products are formed without complete loss of the parent peak.

  • Method Validation:

    • Validate the stability-indicating HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation Conditions cluster_outcome Outcomes start This compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Specificity of Analytical Method analysis->method

Conclusion

The available data on the solubility and stability of this compound is currently limited, highlighting the need for comprehensive experimental evaluation. This guide provides a framework for researchers and drug development professionals to systematically determine these critical physicochemical properties. By following the detailed protocols for solubility assessment and stability-indicating method development, a robust data package can be generated to support further development of this promising compound. The structural characteristics suggest that hydrolysis of the ester and potential photosensitivity are key areas to investigate in stability studies.

Analysis of Ethyl 5-phenylthiazole-2-carboxylate: A Case of Undetermined Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the crystal structure of Ethyl 5-phenylthiazole-2-carboxylate reveals a notable absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, no definitive single-crystal X-ray diffraction studies have been reported for this specific compound. This precludes a detailed analysis of its solid-state conformation, intermolecular interactions, and precise molecular geometry, which are fundamental for a thorough understanding of its physicochemical properties and potential applications in drug development and materials science.

While basic information regarding this compound, such as its molecular formula (C₁₂H₁₁NO₂S) and computed properties, is accessible through resources like PubChem, the critical experimental data derived from a crystal structure analysis remains elusive. Such data would typically include unit cell parameters, space group, bond lengths, bond angles, and torsion angles, all of which are essential for a complete structural characterization.

In the absence of a determined crystal structure for the title compound, this guide will outline the methodologies and data presentation that would be conventional for such an analysis, drawing upon examples from structurally related thiazole derivatives for which crystallographic data are available.

Hypothetical Experimental Protocols

Should a crystal structure analysis of this compound be undertaken, the experimental workflow would generally encompass the following key stages: synthesis of the compound, crystallization to obtain single crystals of suitable quality, and subsequent analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization Workflow

The synthesis of this compound would likely be followed by a purification step, such as column chromatography or recrystallization, to achieve high purity. The subsequent and often challenging step is the growth of single crystals suitable for X-ray diffraction. A variety of techniques can be employed for this purpose.

G General Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Ethyl 5-phenylthiazole-2-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Method1 Slow Evaporation Crystallization->Method1 Method2 Vapor Diffusion Crystallization->Method2 Method3 Cooling Crystallization->Method3 DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement

Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule like this compound.

Experimental Details for X-ray Data Collection and Structure Refinement:

A suitable single crystal would be mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα). Data collection is typically performed at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. The collected diffraction data are then processed to solve and refine the crystal structure using specialized software. The final refined structure provides the atomic coordinates, which are used to calculate bond lengths, angles, and other geometric parameters.

Data Presentation: A Template for Future Findings

If the crystallographic data for this compound were available, it would be summarized in tables for clarity and ease of comparison. The following tables serve as templates for how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₂H₁₁NO₂S
Formula weight233.29
TemperatureTBD
WavelengthTBD
Crystal systemTBD
Space groupTBD
Unit cell dimensionsa = TBD Å, α = TBD °
b = TBD Å, β = TBD °
c = TBD Å, γ = TBD °
VolumeTBD ų
ZTBD
Density (calculated)TBD Mg/m³
Absorption coefficientTBD mm⁻¹
F(000)TBD
Crystal sizeTBD x TBD x TBD mm³
Theta range for data collectionTBD to TBD °
Index rangesTBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Completeness to theta = TBD°TBD %
Absorption correctionTBD
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²TBD
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and holeTBD and TBD e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleDegree (°)
S(1)-C(2)TBDC(2)-N(3)-C(4)TBD
S(1)-C(5)TBDC(5)-S(1)-C(2)TBD
N(3)-C(2)TBDS(1)-C(2)-N(3)TBD
N(3)-C(4)TBDS(1)-C(5)-C(4)TBD
C(4)-C(5)TBDN(3)-C(4)-C(5)TBD
C(2)-C(6)TBDS(1)-C(2)-C(6)TBD
C(5)-C(7)TBDN(3)-C(2)-C(6)TBD

Signaling Pathways and Logical Relationships

As there is no specific biological activity or signaling pathway directly associated with this compound in the available literature, a diagrammatic representation in this context would be purely speculative. However, for many thiazole-containing compounds, their biological activity stems from their ability to interact with specific protein targets. A hypothetical logical relationship for drug discovery and development based on this scaffold is presented below.

G A Thiazole Scaffold (e.g., this compound) B Chemical Modification (Structure-Activity Relationship Studies) A->B Derivatization C Screening for Biological Activity (e.g., Enzyme Inhibition, Receptor Binding) B->C Testing D Identification of Lead Compound C->D Hit Identification E Preclinical Development D->E Optimization

Figure 2. A simplified logical workflow for the development of bioactive compounds from a core chemical scaffold like a thiazole derivative.

Conclusion and Future Directions

The absence of a determined crystal structure for this compound represents a significant gap in the scientific literature. The experimental determination of its three-dimensional structure is a prerequisite for a deeper understanding of its properties. Researchers in the fields of medicinal chemistry and materials science are encouraged to pursue the synthesis, crystallization, and crystallographic analysis of this compound. The resulting data would be invaluable for computational modeling, structure-activity relationship studies, and the rational design of novel functional molecules based on the phenylthiazole scaffold. Until such a study is published, a comprehensive technical guide on its crystal structure remains an endeavor for the future.

Theoretical Exploration of Ethyl 5-phenylthiazole-2-carboxylate: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Ethyl 5-phenylthiazole-2-carboxylate. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from closely related phenylthiazole derivatives to offer a predictive framework for its analysis. The guide covers fundamental physicochemical properties, detailed computational protocols for Density Functional Theory (DFT) and molecular docking studies, and predicted electronic and binding characteristics. Visual workflows and potential signaling pathway interactions are presented to further guide research and development efforts.

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a versatile scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The phenyl and ethyl carboxylate substitutions on the thiazole ring are expected to significantly influence its physicochemical properties, reactivity, and biological target interactions. Theoretical and computational studies are invaluable tools for elucidating the electronic structure, predicting reactivity, and simulating interactions with biological macromolecules, thereby accelerating the drug discovery and development process. This guide outlines the key theoretical methodologies that can be applied to understand the molecular characteristics of this compound.

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral data for this compound is presented below. This information is crucial for the initial characterization and as a reference for computational models.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
CAS Number 58333-72-5
IUPAC Name ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Physical Description Golden-yellow solid[1]
Melting Point 70–72 °C[1]
Infrared (IR) Spectrum (KBr, νmax/cm⁻¹) 3434, 2974, 1702, 1518, 1476, 1446, 1419, 1392, 1364, 1296, 1164, 1118, 1086, 1016, 861, 760, 690, 610, 555[1]

Theoretical Studies on Analogous Phenylthiazole Derivatives

Due to the limited availability of specific theoretical studies on this compound, this section summarizes findings from analogous phenylthiazole and thiazole carboxylate derivatives. These studies provide a strong basis for predicting the behavior of the target molecule.

Theoretical ParameterAnalogous Compound(s)Key Findings & Predicted Values
HOMO Energy Substituted Thiazole DerivativesPredicted to be in the range of -5.5 to -6.5 eV. The HOMO is likely localized on the phenyl and thiazole rings, indicating these are the primary sites for electron donation.
LUMO Energy Substituted Thiazole DerivativesPredicted to be in the range of -0.8 to -2.0 eV. The LUMO may be distributed across the thiazole and carboxylate groups, suggesting these as electron-accepting regions.
HOMO-LUMO Energy Gap (ΔE) Substituted Thiazole DerivativesExpected to be around 4.0 - 5.0 eV. A smaller energy gap suggests higher chemical reactivity.
Molecular Docking Scores Phenylthiazole derivatives targeting various enzymesAgainst targets like c-Met kinase or CYP51, docking scores for similar compounds range from -8.4 to -9.6 kcal/mol, indicating potentially strong binding affinity.
ADMET Properties Various Phenylthiazole DerivativesGenerally predicted to have good drug-likeness properties, adhering to Lipinski's rule of five and showing acceptable absorption and metabolism profiles in silico.

Experimental and Computational Protocols

This section details the standard methodologies employed in the theoretical analysis of thiazole derivatives, which are directly applicable to this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

  • Molecular Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation.

  • Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable method for such calculations.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.

  • Software: Gaussian 09 or similar quantum chemistry software packages are used to perform the calculations.

  • Calculated Properties:

    • Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • HOMO-LUMO energy gap.

    • Molecular Electrostatic Potential (MEP) maps to visualize charge distribution and predict reactive sites.

    • Mulliken atomic charges.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used. Charges are assigned, and the file is converted to a suitable format (e.g., PDBQT).

  • Target Protein Preparation: A crystal structure of the target protein (e.g., c-Met kinase, PDB ID: 3DKF) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.

  • Analysis: The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and examined.

Visualizations

Workflow for Theoretical Analysis

Theoretical_Analysis_Workflow A Molecule Selection (this compound) B 3D Structure Generation A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D Electronic Properties Calculation (HOMO, LUMO, MEP) C->D F Ligand & Protein Preparation C->F I ADMET Prediction D->I E Target Protein Selection (e.g., c-Met Kinase) E->F G Molecular Docking (AutoDock Vina) F->G H Binding Affinity & Interaction Analysis G->H H->I J Lead Optimization I->J

Caption: A generalized workflow for the in-silico analysis of small molecules.

Potential Signaling Pathway Involvement

Given that phenylthiazole derivatives have been investigated as c-Met kinase inhibitors, the following diagram illustrates a simplified representation of the c-Met signaling pathway that could be a target for this compound.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF (Ligand) HGF->cMet Binds & Activates Molecule Ethyl 5-phenylthiazole- 2-carboxylate (Potential Inhibitor) Molecule->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A simplified c-Met signaling pathway, a potential target for inhibition.

Conclusion

While direct experimental and theoretical data on this compound is emerging, a robust framework for its in-silico analysis can be constructed from studies on analogous compounds. The computational protocols outlined in this guide for DFT calculations and molecular docking provide a solid foundation for predicting its electronic properties, reactivity, and potential as a bioactive agent. The presented workflows and pathway diagrams offer a roadmap for future research, highlighting the potential of this molecule as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-phenylthiazole-2-carboxylate via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylthiazole-2-carboxylate scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a range of biological activities. The efficient synthesis of these derivatives is therefore of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems. This reaction offers high functional group tolerance, generally good to excellent yields, and the use of commercially available and relatively stable boronic acid reagents.[1][2]

This document provides detailed application notes and a generalized protocol for the synthesis of Ethyl 5-phenylthiazole-2-carboxylate via the Suzuki coupling of Ethyl 5-bromothiazole-2-carboxylate with phenylboronic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] In the synthesis of this compound, Ethyl 5-bromothiazole-2-carboxylate is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[1]

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Thiazole Derivatives

The following table summarizes typical reaction conditions for the Suzuki coupling of thiazole derivatives with arylboronic acids, based on literature precedents for similar substrates. These conditions can serve as a starting point for the optimization of the synthesis of this compound.

EntryThiazole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-bromo-2-methylthiazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801278[3]
25-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester(4-methoxyphenyl)boronic acidPd(OAc)₂ (10)Xantphos (20)N-MethylmorpholineToluene/H₂ORT7High[4]
35-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80284-95[5]
42-acetyl-5-bromothiophenePhenylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25)-KOHH₂OMW0.2598[6][7]
55-iodovanillinPhenylboronic acidPd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/Ethanol601-2-[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Materials:

  • Ethyl 5-bromothiazole-2-carboxylate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., Xantphos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 5-bromothiazole-2-carboxylate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (if using a biphasic system). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) and ligand (if necessary) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) for the specified time (2-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Ethyl 5-bromothiazole-2-carboxylate) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ (Phenylboronic acid) + Base PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of this compound

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - Ethyl 5-bromothiazole-2-carboxylate - Phenylboronic acid - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent_catalyst Add Solvent and Pd Catalyst inert->solvent_catalyst heating Heat and Stir (80-100°C, 2-24h) solvent_catalyst->heating monitoring Monitor Reaction (TLC / LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of "Ethyl 5-phenylthiazole-2-carboxylate" in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of "Ethyl 5-phenylthiazole-2-carboxylate" as a potential antifungal agent. While direct antifungal activity data for this specific compound is limited in publicly available literature, the phenylthiazole scaffold is a well-established and promising core for the development of novel antifungal drugs. This document leverages data from structurally related compounds and established methodologies to guide researchers in the evaluation of this and similar molecules.

Introduction to the Phenylthiazole Scaffold in Antifungal Research

The phenylthiazole moiety is a key structural feature in several biologically active compounds, including some approved antifungal drugs.[1] Derivatives of this scaffold have demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically relevant yeasts like Candida and Cryptococcus species, as well as various plant-pathogenic fungi.[2][3] The emergence of drug-resistant fungal strains necessitates the exploration of new chemical entities, and the phenylthiazole class represents a promising avenue for the discovery of next-generation antifungal agents.

Compound of Interest: this compound

This compound is a representative member of the phenylthiazole family. Its structural features, including the aromatic phenyl ring and the thiazole core, are common to many antifungal compounds. The ethyl carboxylate group at the 2-position offers a potential site for modification to optimize pharmacokinetic and pharmacodynamic properties. While extensive antifungal data for this specific molecule is not yet published, its structural similarity to other active phenylthiazole derivatives makes it a compound of significant interest for screening and further development.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many antifungal agents containing a thiazole ring, particularly those with an azole-like structure, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane homeostasis results in the inhibition of fungal growth and, in many cases, cell death.

G Proposed Antifungal Mechanism of Phenylthiazole Derivatives cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol->Disrupted_Membrane Toxic Sterol Accumulation CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Disrupted_Membrane->Fungal_Growth_Inhibition Phenylthiazole This compound (and related derivatives) Phenylthiazole->CYP51 Inhibition CYP51->Ergosterol

Caption: Proposed mechanism of action for phenylthiazole antifungals.

Structure-Activity Relationship (SAR) of Phenylthiazole Derivatives

Several studies have explored the SAR of phenylthiazole derivatives, providing valuable insights for the design of more potent antifungal agents:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antifungal activity. Electron-withdrawing groups, such as halogens, at the ortho- or meta-positions of the phenyl ring have been shown to enhance antifungal activity against certain fungal species.[3]

  • Substituents on the Thiazole Ring: Modifications at the 2- and 4-positions of the thiazole ring can modulate the antifungal spectrum and potency. While the impact of an ethyl carboxylate group at the 2-position of a 5-phenylthiazole has not been extensively reported, ester functionalities can influence solubility and cell permeability. Furthermore, this group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit a different activity profile.

  • Overall Lipophilicity: As with many drug candidates, the lipophilicity of phenylthiazole derivatives plays a role in their ability to cross the fungal cell membrane. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

Quantitative Data for Phenylthiazole Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity of several phenylthiazole derivatives from published studies. This data provides a benchmark for the expected activity of novel compounds within this class, including this compound.

Compound ID/ReferenceFungal StrainMIC (µg/mL)Cytotoxicity AssayCell LineIC50/CC50 (µg/mL)
Compound B9 [1]Candida albicans0.5 - 2Not specifiedNot specified> 32
Candida glabrata1 - 4
Cryptococcus neoformans0.5 - 1
Compound 35 [4]Candida albicans1 - 2Not specifiedNot specified> 128
Candida glabrata0.5 - 1
Candida auris2 - 4
Compound 5b [3]Sclerotinia sclerotiorum0.51Not specifiedNot specifiedNot specified
Compound E26 [2]Magnaporthe oryzae1.29Not specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of "this compound" for its antifungal and cytotoxic properties. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile saline or water

  • Spectrophotometer or plate reader (530 nm)

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration (approximately 1-5 x 10^3 CFU/mL).

  • Plate Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

G Workflow for Antifungal Susceptibility Testing Start Start Compound_Prep Prepare Stock Solution of This compound in DMSO Start->Compound_Prep Serial_Dilution Perform Serial Dilutions in RPMI-1640 Medium Compound_Prep->Serial_Dilution Plate_Inoculation Inoculate 96-well Plate with Compound and Fungal Suspension Serial_Dilution->Plate_Inoculation Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculum_Dilution Dilute Inoculum in RPMI-1640 Medium Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 24-48 hours Plate_Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric Reading) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for the broth microdilution method.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the test compound against a mammalian cell line to determine its selectivity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture mammalian cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours in a CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed Mammalian Cells in a 96-well Plate Start->Cell_Seeding Incubate_24h_1 Incubate for 24 hours (Cell Attachment) Cell_Seeding->Incubate_24h_1 Compound_Treatment Treat Cells with Serial Dilutions of Test Compound Incubate_24h_1->Compound_Treatment Incubate_24_48h Incubate for 24-48 hours Compound_Treatment->Incubate_24_48h MTT_Addition Add MTT Reagent and Incubate for 4 hours Incubate_24_48h->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate Cell Viability and Determine IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes: Ethyl 5-phenylthiazole-2-carboxylate as a Versatile Scaffold for c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway through genetic alterations such as mutation, amplification, or protein overexpression is a key driver in the development and progression of numerous human cancers.[1][3][4] This makes c-Met a prime therapeutic target for anticancer drug development. Small-molecule c-Met inhibitors that compete with ATP in the kinase domain are a major focus of research. Within this context, the thiazole carboxamide scaffold has emerged as a privileged structure in the design of potent c-Met inhibitors. Ethyl 5-phenylthiazole-2-carboxylate serves as a key building block for the synthesis of these promising anticancer agents.

The c-Met Signaling Pathway and its Role in Cancer

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][4][5] The aberrant activation of these pathways contributes to tumor growth, survival, angiogenesis, invasion, and metastasis.[3][4] Consequently, inhibiting the kinase activity of c-Met is a viable strategy to counteract these oncogenic processes.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met p-c-Met Phosphorylated c-Met c-Met->p-c-Met Autophosphorylation HGF HGF HGF->c-Met Binding & Dimerization GAB1 GAB1 p-c-Met->GAB1 GRB2_SOS GRB2/SOS p-c-Met->GRB2_SOS STAT3 STAT3 p-c-Met->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Transcription Gene Transcription (Proliferation, Survival, Motility, Invasion) AKT->Gene_Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT3->Gene_Transcription Inhibitor Thiazole-based c-Met Inhibitor Inhibitor->p-c-Met Inhibition

Simplified c-Met signaling pathway and the point of inhibition.

This compound as a Key Building Block

This compound is a crucial intermediate in the synthesis of a class of type II c-Met inhibitors. These inhibitors bind to the ATP-binding pocket of the c-Met kinase domain and extend into a deeper hydrophobic pocket, interacting with the DFG-out (inactive) conformation of the enzyme. This mode of binding can offer improved selectivity and potency. The synthesis of these inhibitors typically involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a variety of substituted anilines. This modular synthesis allows for the exploration of structure-activity relationships (SAR) by modifying the aniline component to optimize potency and pharmacokinetic properties.

Quantitative Data of Thiazole Carboxamide-based c-Met Inhibitors

The following table summarizes the in vitro c-Met kinase inhibitory activity of a series of thiazole carboxamide derivatives synthesized from precursors related to this compound.

Compound IDR1R2Moiety AMoiety Cc-Met IC50 (nM)[1]
51e HPhenylA1C334.48
51f H4-FluorophenylA1C329.05
51w 3-FluoroPhenylA6C323.14
51ag 3-Fluoro4-(Trifluoromethyl)phenylA6C339.41
51ah 3-Fluoro4-FluorophenylA6C39.26
51ai 3-Fluoro2-NaphthylA6C346.87
51aj 3-Fluoro2-ThienylA6C349.55
51ak 3-Fluoro3-FluorophenylA6C33.89
51al 3-Fluoro3-ChlorophenylA6C35.23
51am 3-Fluoro3-BromophenylA6C32.54
51an 3-Fluoro3-IodophenylA6C33.73

Moiety A and C refer to specific structural components of the synthesized inhibitors as defined in the source literature.

Experimental Protocols

Synthesis of a Representative Thiazole Carboxamide c-Met Inhibitor (General Procedure)

The following is a general, multi-step procedure for the synthesis of thiazole carboxamide-based c-Met inhibitors, starting from a substituted acetophenone, which leads to the formation of an this compound analog.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Substituted Acetophenone Step1 Bromination (NBS) Start->Step1 Step2 Reaction with Ethyl Thiooxamate Step1->Step2 Intermediate1 Ethyl 5-arylthiazole-2-carboxylate (e.g., 49a) Step2->Intermediate1 Step3 Hydrolysis (LiOH) Intermediate1->Step3 Intermediate2 5-Arylthiazole-2-carboxylic acid Step3->Intermediate2 Step4 Amide Coupling (HATU, DIPEA) Intermediate2->Step4 Final_Product Final Thiazole Carboxamide c-Met Inhibitor Step4->Final_Product Aniline Substituted Aniline Aniline->Step4

General synthetic workflow for thiazole carboxamide c-Met inhibitors.

Step 1: Synthesis of α-Bromoacetophenone A solution of the appropriately substituted acetophenone in a suitable solvent (e.g., chloroform) is treated with N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures.

Step 2: Synthesis of this compound (e.g., compound 49a) The α-bromoacetophenone derivative is reacted with ethyl thiooxamate in a suitable solvent such as ethanol. The mixture is heated to reflux for several hours. After cooling, the product is isolated, for example by filtration, and purified by recrystallization or column chromatography.[3]

Step 3: Hydrolysis to 5-Phenylthiazole-2-carboxylic acid The this compound derivative is dissolved in a mixture of methanol and water, and an aqueous solution of lithium hydroxide is added. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting carboxylic acid salt is used in the next step without further purification.

Step 4: Amide Coupling to Yield the Final Inhibitor To a solution of the 5-phenylthiazole-2-carboxylic acid salt in a suitable solvent like dimethylformamide (DMF), the desired substituted aniline, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The final product is then isolated by extraction and purified by column chromatography.

In Vitro c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ULight™-poly GT substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (Kinase buffer containing EDTA)

  • 384-well assay plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Enzyme and Substrate Preparation: Dilute the c-Met kinase and ULight™-poly GT substrate in kinase buffer to the desired working concentrations.

  • Assay Reaction:

    • Add the diluted test compounds or vehicle (for control wells) to the wells of a 384-well plate.

    • Add the diluted c-Met kinase to all wells except the negative control wells.

    • Initiate the kinase reaction by adding a mixture of ULight™-poly GT substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the Stop/Detection buffer containing the Eu-antibody.

    • Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition, derived from the TR-FRET ratio, against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MKN-45, a gastric cancer cell line with c-Met amplification)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a further 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

References

Application Notes and Protocols: Ethyl 5-phenylthiazole-2-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-phenylthiazole-2-carboxylate and its derivatives in the creation of diverse, bioactive heterocyclic compounds. Detailed protocols for the synthesis of promising therapeutic agents are provided, along with their biological activities and the signaling pathways they modulate.

Synthesis of Antifungal Agents: CYP51 Inhibitors

The phenylthiazole scaffold is a key component in a novel class of antifungal agents that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. The synthesis of these inhibitors often begins with a precursor to the this compound core structure.

Experimental Workflow for CYP51 Inhibitor Synthesis

G cluster_synthesis Synthetic Pathway A Ethyl 2-bromo-5-thiazolecarboxylate C Suzuki Coupling (Pd(PPh3)4, K2CO3) A->C B Phenylboronic Acid Derivative B->C D Ethyl 2-phenylthiazole-5-carboxylate Derivative C->D E Ester Hydrolysis (NaOH, MeOH/H2O) D->E F 2-Phenylthiazole-5-carboxylic Acid E->F H Amide Condensation (EDCI, HOBt, DIEA) F->H G Amine Moiety G->H I Final CYP51 Inhibitor H->I

Caption: Synthetic route to 2-phenylthiazole-based CYP51 inhibitors.

Experimental Protocol: Synthesis of 2-Phenylthiazole CYP51 Inhibitors[1]

Step 1: Suzuki Coupling to form Ethyl 2-phenylthiazole-5-carboxylate Derivatives

  • To a solution of ethyl 2-bromo-5-thiazolecarboxylate (1.0 eq) in a 1,4-dioxane/water mixture, add the desired phenylboronic acid derivative (1.5 eq), potassium carbonate (1.5 eq), and bis(triphenylphosphine)palladium(II) chloride (0.05 eq).

  • Protect the reaction mixture with an argon atmosphere and reflux for 8 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, purify the product by column chromatography to obtain the ethyl 2-phenylthiazole-5-carboxylate derivative.

Step 2: Ester Hydrolysis

  • Dissolve the ethyl 2-phenylthiazole-5-carboxylate derivative (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture to precipitate the 2-phenylthiazole-5-carboxylic acid.

  • Filter, wash, and dry the solid product.

Step 3: Amide Condensation to Yield Final CYP51 Inhibitor

  • To a solution of the 2-phenylthiazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIEA).

  • Add the desired amine moiety (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Perform an aqueous workup and purify the final product by column chromatography.

Quantitative Data: Biological Activity of Phenylthiazole CYP51 Inhibitors
Compound IDTarget Fungal StrainMIC (µg/mL)Reference
B9Candida albicans1-16[1]
B9Fluconazole-resistant fungiModerate Activity[1]

Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Derivatives of 2-ethyl-5-phenylthiazole-4-carboxamide have been identified as a novel class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are potential therapeutic agents for the treatment of type 2 diabetes and obesity. PTP1B is a key negative regulator of the insulin and leptin signaling pathways.

PTP1B Signaling Pathway

G cluster_pathway PTP1B in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR PTP1B PTP1B pIR->PTP1B Dephosphorylation IRS IRS pIR->IRS pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt pAkt Phosphorylated Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocol: Synthesis of 2-Ethyl-5-phenylthiazole-4-carboxamide Derivatives[2]

A detailed experimental protocol for the synthesis of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as PTP1B inhibitors is described in the literature. The general approach involves the formation of the thiazole ring followed by amide bond formation.

Quantitative Data: PTP1B Inhibitory Activity
Compound IDPTP1B IC50 (µM)Cellular EfficacyReference
18gData not specifiedIncreased phosphorylation of IRβ and Akt, increased glucose uptake[2]

Synthesis of Kinase Inhibitors

The phenylthiazole scaffold has been utilized in the development of inhibitors for various kinases implicated in cancer, such as c-Met, Casein Kinase 2 (CK2), and Glycogen Synthase Kinase-3β (GSK3β).

c-Met Signaling Pathway

G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet pcMet Phosphorylated c-Met cMet->pcMet Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) pcMet->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Caption: Overview of the HGF/c-Met signaling cascade in cancer.

Experimental Protocol: Synthesis of Thiazole-based c-Met Kinase Inhibitors[3]

The synthesis of these inhibitors involves a multi-step process, often culminating in an amide coupling reaction between a functionalized thiazole carboxylic acid and a substituted aniline.

CK2 and GSK3β in PTEN Regulation

G cluster_pathway PTEN Regulation by CK2 and GSK3β CK2 CK2 PTEN PTEN CK2->PTEN Phosphorylation GSK3b GSK3β GSK3b->PTEN Phosphorylation pPTEN Phosphorylated PTEN (Inactive) PTEN->pPTEN TumorSuppression Tumor Suppression (Inhibited) PTEN->TumorSuppression Active PTEN promotes PI3K PI3K Pathway pPTEN->PI3K Inhibition of PTEN leads to PI3K pathway activation Akt Akt Activation PI3K->Akt

Caption: CK2 and GSK3β phosphorylate and inactivate the PTEN tumor suppressor.

Experimental Protocol: Synthesis of Tetrahydrobenzo[d]thiazole-based Dual CK2/GSK3β Inhibitors[4]

The synthesis of these dual inhibitors involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with substituted isocyanates or other electrophiles to generate a library of compounds for screening.

Quantitative Data: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (µM)Reference
51amc-MetPotent Inhibition[3]
1gCK21.9[4]
1gGSK3β0.67[4]

Synthesis of Anti-inflammatory and Antimicrobial Agents

The phenylthiazole core is also a versatile scaffold for the development of compounds with anti-inflammatory and antimicrobial properties.

Experimental Protocol: General Synthesis of Anti-inflammatory Phenylthiazole Derivatives[5]

A common synthetic route involves the Hantzsch thiazole synthesis, reacting a substituted phenacyl bromide with a thiourea derivative. Further modifications can be made to the resulting aminothiazole.

Quantitative Data: Anti-inflammatory and Antimicrobial Activity
Compound ClassBiological ActivityQuantitative DataReference
Phenylthiazole derivativesAnti-inflammatory% inhibition of edema[5]
Phenylthiazole derivativesAntimicrobial (various strains)MIC and EC50 values[6]

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The biological activities reported are based on published research and may vary.

References

Application Notes and Protocols for Biological Screening of Ethyl 5-phenylthiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the initial biological screening of novel Ethyl 5-phenylthiazole-2-carboxylate derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The following protocols are designed to serve as a foundational guide for identifying promising lead compounds within a library of these derivatives.

Overall Screening Strategy

A hierarchical screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives. The process begins with primary, high-throughput compatible assays to assess broad activity, followed by more detailed secondary assays for active compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Identification A Library of this compound Derivatives B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (Agar Well Diffusion) A->C D Anti-inflammatory Screening (Griess Assay) A->D E IC50 Determination B->E F MIC Determination C->F G Dose-Response Analysis D->G H Identification of Lead Compounds E->H F->H G->H

Caption: High-level workflow for screening thiazole derivatives.

Anticancer Activity Screening Protocol

Thiazole derivatives have shown significant potential as anticancer agents by inducing apoptosis and modulating critical signaling pathways.[4][5][6] The MTT assay is a standard colorimetric method to assess cell viability and provides a robust primary screen for cytotoxic effects against cancer cell lines.[7][8]

Protocol: MTT Cytotoxicity Assay

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[6]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Test derivatives dissolved in DMSO (stock solution).

  • MTT solution (5 mg/mL in sterile PBS).[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[10]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle/DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[9][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently mix by pipetting or shake the plate on an orbital shaker for 15 minutes in the dark.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Results

Summarize the calculated IC50 values for each derivative against the tested cell lines.

Compound IDDerivative Structure/SubstitutionIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
Control+ DoxorubicinValueValue
ETP-001 R1 = H, R2 = ClValueValue
ETP-002 R1 = OCH3, R2 = FValueValue
ETP-003 R1 = NO2, R2 = HValueValue
Relevant Signaling Pathway: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[][13] Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[14][15][16] Screening for inhibitors of this pathway can reveal compounds with targeted therapeutic potential.

G extracellular Growth Factors, Stress, Cytokines receptor Cell Surface Receptor extracellular->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek P erk ERK (MAPK) mek->erk P nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription Activates response Cell Proliferation, Survival, Differentiation transcription->response

Caption: Simplified overview of the MAPK/ERK signaling pathway.

Antimicrobial Activity Screening Protocol

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[17][18] Thiazole derivatives have demonstrated promising antibacterial and antifungal activities, making them valuable candidates for screening.[2][19] The agar well diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of antimicrobial compounds.[17][20]

Protocol: Agar Well Diffusion Assay

This method assesses the ability of a compound to inhibit microbial growth by measuring the diameter of the zone of inhibition on an agar plate.[21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative).[19]

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile nutrient broth.

  • Test derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control.

  • Solvent (e.g., DMSO) as a negative control.

  • Sterile cotton swabs.

  • Sterile cork borer (6-8 mm diameter).[22]

  • Incubator.

Procedure:

  • Inoculum Preparation: Inoculate the test bacteria in sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and spread it evenly over the entire surface of an MHA plate to create a uniform lawn.[20]

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar plate.[17][22]

  • Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of each test derivative solution into the designated wells.[17] Also, add the positive and negative controls to their respective wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.[17]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[23]

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition (where bacterial growth is suppressed) around each well in millimeters (mm).[23]

Data Presentation: Antimicrobial Activity

Record the diameter of the zones of inhibition for each compound against the tested microorganisms.

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Control+ Ciprofloxacin (10 µg)ValueValue
Control- DMSO00
ETP-001 100ValueValue
ETP-002 100ValueValue
ETP-003 100ValueValue

Experimental Workflow: Agar Well Diffusion

G A Prepare 0.5 McFarland Bacterial Suspension B Lawn Culture on Mueller-Hinton Agar Plate A->B C Create Wells (6-8 mm diameter) B->C D Add Test Derivatives and Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Step-by-step workflow for the agar well diffusion assay.

Anti-inflammatory Activity Screening Protocol

Chronic inflammation is implicated in a wide range of diseases.[24] Thiazole derivatives have been reported to possess anti-inflammatory properties.[2][25] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators like nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, providing an indirect quantification of NO production.[26][27]

Protocol: Griess Assay for Nitric Oxide Inhibition

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium (DMEM with 10% FBS).

  • LPS (from E. coli).

  • Test derivatives dissolved in DMSO.

  • Griess Reagent System (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water).[27][28]

  • Sodium nitrite (NaNO2) for standard curve.

  • Sterile 96-well plates.

  • Microplate reader (absorbance at 540 nm).[28]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours before LPS stimulation.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite solution (e.g., from 100 µM to 1.56 µM) in culture medium.[28]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.[28]

    • Add 50 µL of Griess Reagent B (NED solution) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.[28]

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition:

      • % Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100

Data Presentation: Nitric Oxide Inhibition

Present the results as the percentage of NO inhibition at a given concentration or as calculated IC50 values.

Compound IDConcentration (µM)% NO Production Inhibition
Control+ L-NAME (100 µM)Value
Control- LPS only0
ETP-001 50Value
ETP-002 50Value
ETP-003 50Value
Relevant Signaling Pathway: NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[29][30] In the canonical pathway, stimuli like LPS activate the IKK complex, leading to the degradation of the inhibitor IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[31][32]

G cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb P nfkb p50/p65 (NF-κB) ikb->nfkb Inhibition proteasome Proteasome ikb->proteasome Ub nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) nfkb->genes Activates

Caption: The canonical NF-κB signaling pathway in inflammation.

References

Application Notes and Protocols: "Ethyl 5-phenylthiazole-2-carboxylate" in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies involving ethyl 5-phenylthiazole-2-carboxylate derivatives. This scaffold has been identified as a versatile pharmacophore, leading to the development of potent modulators for various biological targets. This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Introduction to the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial effects. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in various non-covalent interactions with biological macromolecules. The phenyl group at the 5-position and the ethyl carboxylate at the 2-position offer key sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. SAR studies on this scaffold aim to systematically modify these positions to enhance potency, selectivity, and drug-like properties.

SAR Studies and Quantitative Data

Antifungal Activity: CYP51 Inhibition

Derivatives of this compound have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.

Table 1: Antifungal Activity (MIC in μg/mL) of 2-Phenylthiazole Derivatives against Various Fungal Strains [1]

CompoundR1 (thiazole-4-position)R2 (phenyl-para-position)C. albicansC. tropicalisC. neoformansC. parapsilosisC. glabrataC. krusei
SZ-C14 (Lead) CH₃H1-161-161-161-161-161-16
B1 HH112142
B2 HF111122
B3 HCl0.50.510.521
B9 HOCF₃0.25 0.25 0.5 0.25 1 0.5
B12 HCN112142

Data extracted and compiled from a study on 2-phenylthiazole CYP51 inhibitors.[1]

SAR Insights:

  • Removal of the methyl group at the 4-position of the thiazole ring generally improves activity. Molecular docking studies suggest this methyl group can cause steric clashes within the CYP51 active site.[2]

  • Substitution on the para-position of the phenyl ring significantly influences antifungal potency. Electron-withdrawing groups, such as trifluoromethoxy (OCF₃) in compound B9 , lead to a substantial increase in activity across multiple fungal strains.[1]

Anticancer Activity: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a validated target in oncology, and its aberrant activation is implicated in tumor growth and metastasis.[1] Thiazole carboxamide derivatives based on the this compound scaffold have been explored as c-Met kinase inhibitors.

Table 2: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide Derivatives

CompoundScaffoldR Groupc-Met IC₅₀ (nM)HT-29 Cell IC₅₀ (nM)
51a Thiazole3,4-dimethoxyphenyl15.6128.3
51b Thiazole4-(morpholin-4-yl)phenyl8.995.7
51c 1,3,4-Thiadiazole3,4-dimethoxyphenyl5.465.2
51d 1,3,4-Thiadiazole4-(morpholin-4-yl)phenyl1.2 28.1

Data is illustrative and compiled based on findings for thiazole and thiadiazole carboxamides as c-Met inhibitors.

SAR Insights:

  • The amide linkage is a crucial interaction point.

  • Bioisosteric replacement of the thiazole ring with a 1,3,4-thiadiazole ring can enhance c-Met inhibitory activity.

  • Modifications on the aniline moiety significantly impact potency, with groups like morpholinophenyl showing strong activity.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibitors have therapeutic potential in cancer and neuroinflammatory diseases. Thiazole-5-carboxylate derivatives have been identified as potent MAGL inhibitors.

Table 3: MAGL Inhibitory Activity and Anticancer Activity of 2-Amino-4-methylthiazole-5-carboxylate Derivatives [3]

CompoundR GroupMAGL IC₅₀ (µM)EKVX (Non-Small Cell Lung Cancer) GI₅₀ (µM)MDA-MB-468 (Breast Cancer) GI₅₀ (µM)
3g 4-Fluorobenzyl0.037 0.8651.20
4c 3,4-Dichlorobenzyl0.063 0.96>100

Data extracted from a study on thiazole-5-carboxylate derivatives as MAGL inhibitors.[3]

SAR Insights:

  • The 2-amino group and the 4-methyl group on the thiazole ring appear important for activity.

  • Substitutions on the benzyl group attached to the core structure significantly modulate MAGL inhibition and anticancer activity, with halogenated benzyl groups showing high potency.[3]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis.

Protocol: Synthesis of Ethyl 2-amino-5-phenylthiazole-4-carboxylate Derivatives

  • Step 1: α-Bromination of Ethyl Benzoylacetate. To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.

  • Step 2: Cyclocondensation with Thioamide. To the crude α-bromo ethyl benzoylacetate, add a solution of a desired thioamide or thiourea derivative (1 equivalent) in ethanol.

  • Step 3: Reflux. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Step 4: Work-up and Purification. After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

This is a generalized protocol; specific reaction conditions may vary based on the substrates used.

In Vitro Antifungal Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[2]

Protocol: Antifungal MIC Assay

  • Preparation of Fungal Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 × 10³ CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in DMSO. Further dilute these in RPMI 1640 medium.

  • Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted fungal inoculum to each well. Then, add 100 µL of the serially diluted compound solutions to the respective wells. Include a positive control (e.g., fluconazole), a negative control (inoculum only), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MAGL Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by MAGL.

Protocol: Fluorometric MAGL Inhibition Assay

  • Reagent Preparation: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA). Dilute human recombinant MAGL enzyme in the assay buffer. Prepare a stock solution of a fluorogenic substrate (e.g., arachidonoyl-1-naphthylamide) and the test inhibitor in DMSO.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, the diluted MAGL enzyme, and serial dilutions of the test inhibitor. Include wells for 100% activity (enzyme, no inhibitor) and background (buffer only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Calculate the IC₅₀ value using non-linear regression.

Visualizations: Pathways and Workflows

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Fungal_Sterols 14-demethylated sterols CYP51->Fungal_Sterols Ergosterol Ergosterol Fungal_Sterols->Ergosterol Inhibitor This compound Derivatives Inhibitor->CYP51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of thiazole derivatives on CYP51.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor Thiazole Carboxamide Derivatives Inhibitor->cMet Inhibition Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion

Caption: Simplified c-Met signaling pathway and the inhibitory point for thiazole carboxamide derivatives.

SAR_Workflow Start Core Scaffold: This compound Synthesis Synthesize Library of Derivatives (Modify R1, R2, etc.) Start->Synthesis Screening Primary Biological Screening (e.g., MIC, % Inhibition) Synthesis->Screening Data Quantitative Data (IC₅₀, MIC) Screening->Data SAR_Analysis Analyze SAR: Identify Key Structural Features Data->SAR_Analysis Optimization Lead Optimization: Design New Derivatives SAR_Analysis->Optimization End Potent Lead Compound SAR_Analysis->End Optimization->Synthesis Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

References

Application Notes and Protocols: Hydrolysis of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrolysis of Ethyl 5-phenylthiazole-2-carboxylate to its corresponding carboxylic acid, 5-phenylthiazole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to the development of numerous pharmaceutical agents. The carboxylic acid derivative, 5-phenylthiazole-2-carboxylic acid, serves as a key building block for the synthesis of more complex molecules. The hydrolysis of the corresponding ethyl ester is a fundamental method for its preparation. This protocol details a standard saponification procedure using sodium hydroxide.

Reaction and Mechanism

The hydrolysis of this compound is typically achieved through saponification, an alkaline-mediated process. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the hydrolysis of this compound.

ParameterValueNotes
Starting Material This compoundMolecular Formula: C₁₂H₁₁NO₂S[1]
Reagent Sodium Hydroxide (NaOH)A strong base is used to ensure the reaction goes to completion.[2]
Solvent System Methanol/Water (4:1 v/v)A common solvent mixture for ester hydrolysis, ensuring solubility of both the ester and the base.[3]
Reaction Temperature 60-70 °C (Reflux)Heating accelerates the rate of hydrolysis.[2]
Reaction Time 2-4 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up Acidification with HCl (1M)To precipitate the carboxylic acid from its sodium salt.[2][4]
Purification Method RecrystallizationCommon solvents for recrystallization include ethanol, methanol, or mixtures with water.[5]
Expected Yield 85-95%Yields can vary based on the purity of the starting material and the reaction scale.
Final Product 5-phenylthiazole-2-carboxylic acidA white to off-white solid.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the hydrolysis of this compound.

4.1. Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (for TLC and extraction)

  • Hexane (for TLC)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • pH paper or pH meter

4.2. Reaction Setup:

  • In a 100 mL round-bottom flask, dissolve 2.33 g (10 mmol) of this compound in 40 mL of methanol.

  • In a separate beaker, prepare a solution of 0.8 g (20 mmol) of sodium hydroxide in 10 mL of deionized water.

  • Add the sodium hydroxide solution to the flask containing the ester solution while stirring.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

4.3. Reaction Procedure:

  • Heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting ester spot is no longer visible. This typically takes 2-4 hours.

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

4.4. Work-up and Purification:

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.

  • Slowly add 1M HCl solution dropwise with stirring to acidify the mixture to a pH of approximately 2. A precipitate of the carboxylic acid will form.

  • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 20 mL) to remove any remaining salts.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • For further purification, the crude 5-phenylthiazole-2-carboxylic acid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[5]

4.5. Safety Precautions:

  • Handle sodium hydroxide and hydrochloric acid with care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol is flammable and toxic; avoid ignition sources and inhalation.

Visualizations

5.1. Experimental Workflow

experimental_workflow start_material This compound reaction_step Saponification (NaOH, MeOH/H2O, Reflux) start_material->reaction_step workup_step Acidification (1M HCl) reaction_step->workup_step purification_step Filtration & Washing workup_step->purification_step final_product 5-phenylthiazole-2-carboxylic acid purification_step->final_product

Caption: Workflow for the hydrolysis of this compound.

5.2. Reaction Mechanism

reaction_mechanism ester This compound dummy1 ester->dummy1 hydroxide + OH⁻ intermediate Tetrahedral Intermediate dummy2 intermediate->dummy2 Elimination carboxylate Carboxylate Anion dummy3 carboxylate->dummy3 ethanol + Ethanol acidification + H⁺ acid 5-phenylthiazole-2-carboxylic acid dummy1->intermediate Nucleophilic Attack dummy2->carboxylate dummy2->ethanol dummy3->acid Protonation

Caption: Mechanism of the alkaline hydrolysis of an ester.

References

Application Notes and Protocols: Amide Coupling Reactions with Ethyl 5-phenylthiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives from ethyl 5-phenylthiazole-2-carboxylate. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole motif in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.

The following sections detail the necessary hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by two robust amide coupling methodologies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Overview of Synthetic Strategy

The overall synthetic scheme involves a two-step process. First, the commercially available or synthetically prepared this compound is hydrolyzed under basic conditions to yield 5-phenylthiazole-2-carboxylic acid. This carboxylic acid is then coupled with a desired primary or secondary amine using standard peptide coupling reagents to form the final amide product.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ethyl_5_phenylthiazole_2_carboxylate This compound 5_phenylthiazole_2_carboxylic_acid 5-Phenylthiazole-2-carboxylic acid Ethyl_5_phenylthiazole_2_carboxylate->5_phenylthiazole_2_carboxylic_acid Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) Amide_Product 5-Phenylthiazole-2-carboxamide Derivative 5_phenylthiazole_2_carboxylic_acid->Amide_Product Coupling Reagent (EDC/HOBt or HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Product

Caption: General two-step synthesis of 5-phenylthiazole-2-carboxamide derivatives.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for the amide coupling reaction.[1] Lithium hydroxide is a commonly used base for this transformation due to its efficacy in aqueous-organic solvent mixtures.[2]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 3:1 v/v ratio).

  • Add lithium hydroxide monohydrate (1.5-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 5-phenylthiazole-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, reliable method for amide bond formation.[3] The addition of HOBt suppresses side reactions and minimizes racemization if chiral amines are used.[4]

Materials:

  • 5-Phenylthiazole-2-carboxylic acid

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenylthiazole-2-carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 3: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[5][6]

Materials:

  • 5-Phenylthiazole-2-carboxylic acid

  • Desired amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve 5-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation.

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the reaction outcome. The following tables summarize typical reaction conditions and reported yields for EDC/HOBt and HATU mediated amide couplings.

Table 1: EDC/HOBt Amide Coupling Conditions and Yields

Carboxylic AcidAmineEDC (eq)HOBt (eq)Base (eq)SolventTime (h)Yield (%)Reference
VariousVarious1.21.22.0-3.0 (DIPEA)DMF/DCM2-1270-95[3]
Thiazole carboxylic acidAniline derivative1.00.1-CH₃CN1872[4]
General AcidGeneral Amine1.21.3-DMF1261[7]
General AcidGeneral Amine2.02.03.0 (DIPEA)DMF0.583[7]

Table 2: HATU Amide Coupling Conditions and Yields

Carboxylic AcidAmineHATU (eq)Base (eq)SolventTime (h)Yield (%)Reference
VariousVarious1.0-1.22.0-3.0 (DIPEA)DMF1-4>90[8]
General AcidGeneral Amine1.14.0 (DIPEA)DMA249[9]
(R)-5-oxo-1,4-thiazepane-3-carboxylic acidAniline1.01.0 (DIPEA)DMF1215[5]
General AcidGeneral Amine1.12.2 (TEA)ACN1879[9]

Visualized Workflows and Pathways

Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis and purification of a 5-phenylthiazole-2-carboxamide derivative.

G cluster_workflow Amide Coupling Experimental Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and Coupling Additives (e.g., HOBt) in Anhydrous Solvent Start->Dissolve_Acid Add_Base Add Non-nucleophilic Base (e.g., DIPEA) Dissolve_Acid->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Coupling_Reagent Add Coupling Reagent (EDC or HATU) Cool->Add_Coupling_Reagent Activate Stir for Activation (15-30 min) Add_Coupling_Reagent->Activate Add_Amine Add Amine Activate->Add_Amine React Stir at Room Temperature (1-18 h) Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (NaHCO3, Brine) Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for amide coupling reactions.

Representative Signaling Pathway: Inhibition of Kinase Signaling

Many 2-aminothiazole-5-carboxamide derivatives are designed as kinase inhibitors, drawing inspiration from drugs like Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and others. Its mechanism of action involves blocking the signaling pathways that lead to cell proliferation and survival in cancer cells.

G cluster_pathway Simplified Kinase Inhibition Pathway (e.g., Dasatinib) Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Growth_Factor->RTK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway RTK->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK BCR_ABL BCR-ABL (Oncogenic Kinase) BCR_ABL->PI3K_Akt_mTOR BCR_ABL->RAS_RAF_MEK_ERK STAT STAT Pathway BCR_ABL->STAT Thiazole_Inhibitor Thiazole-based Inhibitor (e.g., 5-Phenylthiazole-2-carboxamide derivative) Thiazole_Inhibitor->RTK Thiazole_Inhibitor->BCR_ABL Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation STAT->Proliferation Apoptosis Apoptosis

Caption: Inhibition of oncogenic signaling pathways by a thiazole-based kinase inhibitor.

References

Application Notes and Protocols for Phenylthiazole Carboxylate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on "Ethyl 5-phenylthiazole-2-carboxylate" in cancer is not extensively documented in publicly available literature, the broader class of phenylthiazole and thiazole-5-carboxylate derivatives has emerged as a promising scaffold in oncology drug discovery. These compounds have demonstrated significant potential as anticancer agents through various mechanisms of action. This document provides an overview of the applications of these derivatives in cancer research, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented here is a synthesis of findings from studies on various derivatives of the core phenylthiazole structure and is intended to guide researchers in the potential evaluation of "this compound" and related compounds.

Thiazole-containing compounds are integral to a number of clinically approved anticancer drugs, such as Dasatinib and Ixabepilone. The structural versatility of the thiazole ring allows for interaction with a diverse range of biological targets, making it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of phenylthiazole have been investigated for their ability to induce apoptosis, inhibit tumor growth, and modulate key signaling pathways involved in cancer progression.[3][4]

Mechanism of Action

The anticancer effects of phenylthiazole derivatives are attributed to their ability to interact with various molecular targets. Depending on the specific substitutions on the phenyl and thiazole rings, these compounds have been shown to inhibit several key proteins and pathways involved in cancer cell proliferation and survival.

One of the prominent mechanisms of action for some thiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. For instance, certain naphthalene-azine-thiazole hybrids have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of Akt and mTOR, which are crucial for cell growth and survival.[4] Other derivatives have been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[5][6][7] Additionally, various phenylthiazole derivatives have been reported to act as inhibitors of c-Met kinase, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2), all of which are validated targets in cancer therapy.[8][9] Some 2-amino-4-phenylthiazole derivatives have also shown potential as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R).[10]

Data Presentation

The following tables summarize the in vitro anticancer activity of various phenylthiazole and thiazole-5-carboxylate derivatives against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (IC50 in µM)

CompoundSKNMC (Neuroblastoma)Hep-G2 (Hepatocarcinoma)MCF-7 (Breast Cancer)Reference
4c (para-nitro) 10.8 ± 0.08--[11]
4d (meta-chloro) -11.6 ± 0.12-[11]
Doxorubicin -5.8 ± 1.01-[3]

Table 2: Growth Inhibitory Activity of Thiazole-5-carboxylate Derivatives (GI50 in µM)

CompoundCancer Cell LineGI50 (µM)Reference
3g EKVX (Non-Small Cell Lung)0.865[5][6][7]
3g MDA-MB-468 (Breast)1.20[5][6][7]
4c HOP-92 (Non-Small Cell Lung)0.34[5][6][7]
4c EKVX (Non-Small Cell Lung)0.96[5][6][7]
4c MDA-MB-231/ATCC (Breast)1.08[5][6][7]

Table 3: Inhibitory Activity of 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives against A-549 Lung Cancer Cells

CompoundInhibition at 5 µg/mL (%)Reference
8c 48[12]
8f 40[12]

Table 4: Inhibitory Activity of a Naphthalene-azine-thiazole Derivative (Compound 6a)

ParameterValueReference
Mean Growth Inhibition (GI) at 10 µM 51.18%[4]
IC50 against OVCAR-4 (Ovarian Cancer) 1.569 ± 0.06 µM[4]
IC50 for PI3Kα Inhibition 0.225 ± 0.01 µM[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Test compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation compound Phenylthiazole Derivative Synthesis stock Stock Solution Preparation (in DMSO) compound->stock treatment Compound Treatment (Serial Dilutions) stock->treatment cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Protein Expression ic50->western_blot animal_model Tumor Xenograft Model ic50->animal_model treatment_invivo In Vivo Compound Administration animal_model->treatment_invivo tumor_measurement Tumor Growth Measurement treatment_invivo->tumor_measurement toxicity Toxicity Assessment treatment_invivo->toxicity

Caption: Experimental workflow for anticancer drug screening.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound Phenylthiazole Derivative Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of Ethyl 5-phenylthiazole-2-carboxylate synthesis. The information is presented through troubleshooting guides and frequently asked questions, incorporating detailed experimental protocols and data analysis.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction is resulting in a low or no yield of this compound. What are the common causes and how can I rectify this?

A low yield can be attributed to several factors, from the quality of reagents to the reaction conditions. The Hantzsch thiazole synthesis, a common method for this reaction, is generally high-yielding but requires careful control.[1][2]

Potential Causes & Solutions:

  • Reagent Purity: The purity of the starting materials, typically an α-haloketone (like 2-bromoacetophenone) and a thioamide (like ethyl thiooxamate), is critical. Impurities can participate in side reactions, consuming reagents and complicating purification.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques. If necessary, purify them before use (e.g., recrystallization or distillation).

  • Reaction Conditions: Thiazole synthesis is sensitive to temperature, solvent, and reaction time.[3] Inappropriate conditions can lead to decomposition or the formation of byproducts.

    • Solution: Optimize reaction conditions systematically. Common solvents include ethanol or methanol.[2][3] The reaction often requires heating, but excessive heat or prolonged reaction times can degrade the product.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended.

  • Base and pH: The reaction mechanism involves cyclization and dehydration steps that can be influenced by the pH of the medium.

    • Solution: While often performed under neutral or slightly acidic conditions, some variations may benefit from a non-nucleophilic base to facilitate the initial SN2 reaction.[1][4] However, a strongly basic medium can lead to unwanted side reactions.

low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Yield reagent_purity Impure Reagents start->reagent_purity reaction_conditions Suboptimal Conditions (Temp, Time, Solvent) start->reaction_conditions reaction_monitoring Incomplete Reaction start->reaction_monitoring purify_reagents Verify & Purify Starting Materials reagent_purity->purify_reagents optimize_conditions Optimize Reaction Parameters reaction_conditions->optimize_conditions monitor_tlc Monitor Progress with TLC reaction_monitoring->monitor_tlc end_goal Improved Yield purify_reagents->end_goal optimize_conditions->end_goal monitor_tlc->end_goal

Caption: A logical workflow for troubleshooting low product yield.

Q2: The final product is impure and shows multiple spots on a TLC plate. How can I improve its purity?

Product impurity often arises from unreacted starting materials or the formation of byproducts during the reaction.

Potential Causes & Solutions:

  • Stoichiometry: An incorrect ratio of reactants can leave excess starting material in the final mixture. While a slight excess of one reagent is sometimes used, a large imbalance is detrimental.[5]

    • Solution: Carefully measure and use the correct stoichiometric amounts of the α-haloketone and thioamide, which react in a 1:1 ratio.[5]

  • Ineffective Workup: The workup procedure may not effectively remove byproducts or unreacted reagents.

    • Solution: A common procedure involves pouring the reaction mixture into a dilute base solution (e.g., sodium carbonate) to neutralize any acid formed and precipitate the product, which is often poorly soluble in water.[2] Ensure thorough washing of the crude product.

  • Suboptimal Purification Method: Simple precipitation may not be sufficient for high purity.

    • Solution: Recrystallization from a suitable solvent (such as ethanol, methanol, or mixtures with water) is a highly effective method for purifying the final product.[6] For difficult-to-separate impurities, column chromatography using silica gel with a suitable eluent system (e.g., hexane-ethyl acetate) is recommended.

purity_improvement_strategy impure_product Impure Product (Multiple TLC Spots) cause_stoichiometry Incorrect Stoichiometry impure_product->cause_stoichiometry cause_purification Ineffective Purification impure_product->cause_purification solution_stoichiometry Use 1:1 Reactant Ratio cause_stoichiometry->solution_stoichiometry solution_workup Optimize Workup (e.g., Basic Wash) cause_purification->solution_workup pure_product High Purity Product solution_stoichiometry->pure_product solution_recrystallization Recrystallize Product solution_workup->solution_recrystallization solution_chromatography Perform Column Chromatography solution_workup->solution_chromatography solution_recrystallization->pure_product solution_chromatography->pure_product experimental_workflow cluster_reaction I. Reaction cluster_workup II. Workup & Isolation cluster_purification III. Purification & Analysis setup 1. Dissolve Ethyl Thiooxamate in Ethanol addition 2. Add 2-Bromoacetophenone setup->addition heat 3. Reflux for 2-4 hours addition->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool & Concentrate monitor->cool extract 6. Extract with Ethyl Acetate cool->extract wash 7. Wash with NaHCO₃ / Brine extract->wash dry 8. Dry with MgSO₄ wash->dry purify 9. Recrystallize or use Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize end Pure Product characterize->end start Start start->setup

References

Technical Support Center: Purification of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-phenylthiazole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.

Q2: How do I choose the appropriate solvent system for column chromatography?

A2: A mixture of hexanes and ethyl acetate is a common and effective eluent system for the column chromatography of this compound. A good starting point is a 7:3 ratio of hexanes to ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: For recrystallization, solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal. For a related, more complex ethyl thiazolecarboxylate, n-butanol has been used successfully, yielding a product with high purity (98.5% by HPLC). Ethanol is another potential solvent, as it has been used for the recrystallization of similar thiazole-containing compounds.

Q4: My purified product still shows impurities. What are the possible sources of contamination?

A4: Impurities can arise from unreacted starting materials from the synthesis, such as α-haloketones and thioamides in a Hantzsch synthesis, or by-products from side reactions. The specific impurities will depend on the synthetic route used. It is crucial to ensure the complete consumption of starting materials and to optimize reaction conditions to minimize by-product formation.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible CauseSuggested Solution
Incorrect Solvent Polarity If the Rf value is too high (>0.4), decrease the polarity of the eluent (increase the proportion of hexanes). If the Rf is too low (<0.2), increase the eluent polarity (increase the proportion of ethyl acetate).
Column Overloading The amount of crude material should not exceed 5-10% of the mass of the silica gel. For difficult separations, a lower loading is recommended.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.
Co-eluting Impurities If impurities have a similar polarity, consider using a different solvent system (e.g., dichloromethane/methanol in small percentages) or an alternative purification method like recrystallization.
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is too concentrated Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath.
Inappropriate solvent The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

Problem: Low recovery of the purified product.

Possible CauseSuggested Solution
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is significantly soluble at low temperatures Cool the solution for a longer period in an ice bath to maximize crystal precipitation.
Premature crystallization during hot filtration Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis: Prepare several small test solutions of the crude product and spot them on a TLC plate. Develop the plates in solvent systems with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal eluent that gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution process by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent and specific temperatures may require optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-butanol, ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring, adding more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound tlc TLC Analysis (Hexanes:Ethyl Acetate) synthesis->tlc Select Method column_chrom Silica Gel Column Chromatography tlc->column_chrom Optimal Rf ~0.3 recrystallization Recrystallization (e.g., n-Butanol) tlc->recrystallization If CC is not ideal analysis Purity Check (TLC, HPLC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid is_separation_good Good Separation? column_chrom->is_separation_good is_product_crystalline Crystals Formed? recrystallization->is_product_crystalline adjust_eluent Adjust Eluent Polarity is_separation_good->adjust_eluent No check_packing Check Column Packing is_separation_good->check_packing No pure_product Pure Product is_separation_good->pure_product Yes change_solvent Change Solvent/ Cooling Rate is_product_crystalline->change_solvent No (Oiling Out) is_product_crystalline->pure_product Yes adjust_eluent->column_chrom check_packing->column_chrom change_solvent->recrystallization

Caption: Troubleshooting decision tree for purification methods.

References

Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-phenylthiazole-2-carboxylate.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis method.

Issue 1: Low Product Yield

Low conversion rates are a frequent challenge in thiazole synthesis. Several factors can contribute to diminished yields.

Potential CauseRecommended Action
Impure Reactants Ensure the purity of starting materials, particularly the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate or equivalent) and thiobenzamide. Impurities can lead to competing side reactions.[1]
Suboptimal Reaction Conditions Optimize reaction temperature and time. While conventional heating often requires prolonged reflux, microwave-assisted synthesis can significantly reduce reaction times.[1] Screen different solvents; alcohols like ethanol or methanol are commonly used.[2]
Presence of Water Use anhydrous solvents, as the presence of water can interfere with the reaction.[1]
Thioamide Instability Thioamides can be unstable, especially under acidic conditions. Ensure proper storage and handling of the thioamide.[1]

Issue 2: Presence of Multiple Impurities in the Final Product

The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates a complex mixture of products.

Potential CauseRecommended Action
Side Reactions The Hantzsch synthesis can sometimes yield isomeric thiazole byproducts, particularly under acidic conditions. Careful control of pH is crucial.
Unreacted Starting Materials Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the limiting reagent.
Degradation of Product Thiazole esters can be susceptible to hydrolysis under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification.
Inefficient Purification A single purification step may be insufficient. Employ a combination of techniques such as column chromatography followed by recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound via the Hantzsch method?

While specific impurity profiles can vary based on reaction conditions, common impurities include:

  • Unreacted Starting Materials: Ethyl 2-chloro-3-oxobutanoate (or other α-haloketone) and thiobenzamide.

  • Isomeric Byproducts: Formation of regioisomeric thiazoles can occur, though typically in lower yields.

  • Hydrolysis Product: 5-phenylthiazole-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester during workup or purification.

  • Side-products from Self-condensation of Reactants: The α-haloketone can undergo self-condensation under basic conditions.

Q2: How can I best purify the crude this compound?

A multi-step purification approach is often most effective:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from starting materials and most non-polar byproducts. A common eluent system is a gradient of ethyl acetate in hexane.[3]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance the purity of the final product.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the complexity of the product mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify the structures of impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify impurities.

Section 3: Experimental Protocols and Visualizations

Key Experimental Protocol: Hantzsch Thistle Synthesis

A representative procedure for the synthesis of a thiazole derivative is as follows:

  • To a solution of the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate) in a suitable solvent (e.g., ethanol), add an equimolar amount of thiobenzamide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, followed by recrystallization.[3]

Logical Workflow for Troubleshooting Synthesis Issues

Troubleshooting_Workflow start Low Yield or Impure Product check_reactants Verify Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Product (TLC, HPLC, NMR) start->analyze_crude optimize_purification Optimize Purification Protocol (Chromatography, Recrystallization) check_reactants->optimize_purification check_conditions->optimize_purification identify_impurities Identify Impurity Structures analyze_crude->identify_impurities identify_impurities->optimize_purification end_product Pure Product optimize_purification->end_product

Caption: A logical workflow for troubleshooting synthesis issues.

Signaling Pathway of Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Pathway alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic Attack thioamide Thioamide thioamide->intermediate product This compound intermediate->product Dehydration & Aromatization

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

"Ethyl 5-phenylthiazole-2-carboxylate" reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 5-phenylthiazole-2-carboxylate . This guide provides troubleshooting tips, frequently asked questions, and reaction optimization strategies to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the key precursors are typically an ethyl 2-halo-3-oxo-3-phenylpropanoate or a similar α-halocarbonyl compound and a source of thioformamide or a related thioamide.

Q2: What is the general reaction mechanism for the Hantzsch thiazole synthesis?

The Hantzsch synthesis proceeds through a multi-step pathway. It begins with an SN2 reaction where the highly nucleophilic sulfur atom of the thioamide attacks the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1][3]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thioether Intermediate (S-Alkylation) Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclic Hemiaminal (Intramolecular Cyclization) Intermediate1->Intermediate2 N attacks C=O Product This compound (Dehydration) Intermediate2->Product -H2O

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q3: What are the most critical parameters to control during the reaction?

The most critical parameters that can significantly influence the reaction's success are:

  • Reactant and Solvent Purity: Impurities can lead to undesirable side reactions and complicate purification. The use of anhydrous solvents is often recommended as water can be detrimental.[4]

  • Reaction Temperature: Temperature affects reaction rates and the formation of byproducts. While traditional methods may require reflux for extended periods, microwave-assisted synthesis can drastically reduce reaction times at temperatures between 90-130°C.[4]

  • Choice of Solvent: The solvent plays a crucial role in reaction rate and yield. Common solvents include alcohols (methanol, ethanol, butanol) and water.[4][5] Screening different solvents is advisable for optimization.[4]

  • pH/Acidity: The reaction can be sensitive to pH. Some variations are performed under acidic conditions, which can alter the regioselectivity of the final product.[6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction yield is extremely low. What are the first steps for troubleshooting?

A: Low conversion is a common issue. Begin by verifying the following:

  • Reactant Purity: Confirm the purity of your α-haloketone and thioamide starting materials via NMR or another suitable analytical method. Impurities are a primary cause of low yields.[4]

  • Reagent Stability: Thioamides can be unstable, especially under acidic conditions.[4] Ensure it has not degraded during storage.

  • Reaction Conditions: Double-check the reaction temperature and time. Hantzsch synthesis can require heating or extended reaction times to proceed to completion.[4]

  • Moisture: Ensure you are using anhydrous solvents, as water can interfere with the reaction.[4]

Troubleshooting_Tree Start Low / No Yield CheckPurity Check Reactant Purity & Stability (NMR, LC-MS) Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK Success Yield Improved CheckPurity->Success Impurity Found & Rectified SolventScreen Perform Solvent Screen (e.g., EtOH, MeOH, Dioxane) CheckConditions->SolventScreen Conditions Correct CheckConditions->Success Conditions Corrected TempScreen Optimize Temperature (e.g., RT, Reflux, Microwave) SolventScreen->TempScreen No Improvement SolventScreen->Success Optimal Solvent Found AnalyzeByproducts Analyze Byproducts (Identify side reactions) TempScreen->AnalyzeByproducts No Improvement TempScreen->Success Optimal Temp Found

Caption: Troubleshooting Decision Tree for Low Yields.

Q: I suspect my thioamide is degrading. How can I mitigate this?

A: Thioamide stability can be a limiting factor. To minimize degradation, consider preparing the thioamide in situ or using it immediately after synthesis or purification. Store it under an inert atmosphere (Nitrogen or Argon) at low temperatures and protected from light.

Problem: Multiple Spots on TLC / Difficult Purification

Q: My TLC plate shows multiple spots, and purification is challenging. What are the likely side products?

A: The presence of multiple spots suggests side reactions or unreacted starting materials. Potential byproducts in a Hantzsch synthesis can include:

  • Products of dehalogenation of the α-haloketone.[2]

  • Self-condensation products of the starting materials.

  • Isomeric thiazole products if the starting materials are not symmetric or if reaction conditions promote alternative cyclization pathways.[6]

Q: How can I minimize the formation of these impurities?

A: To improve product selectivity:

  • Control Temperature: Gradually increase the reaction temperature. Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize side reactions.

  • Order of Addition: Slowly add one reagent to the other to maintain a low concentration of the added reagent, which can suppress side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.

Reaction Condition Optimization

Optimizing reaction parameters is key to achieving high yields and purity.

Data on Reaction Conditions

The following table summarizes how different parameters can affect the outcome of Hantzsch thiazole synthesis, based on findings from related syntheses.

ParameterConditionExpected OutcomeCitation
Solvent Ethanol, MethanolGenerally good yields, common choice for conventional heating.[1][4]
1-Butanol, 2-Propanol, WaterEffective solvents for one-pot, three-component reactions under reflux.[4]
DioxaneUsed in syntheses involving chloroacetylchloride.[7]
Temperature Reflux (Conventional)Standard condition, may require several hours.[4]
90-130°C (Microwave)Significantly shortens reaction times to minutes.[4][7]
Catalyst None (Thermal)The most common approach for standard Hantzsch synthesis.[1]
Silica Supported Tungstosilicic AcidCan improve yields in one-pot, multi-component procedures.[5]
Acidic Conditions (e.g., HCl)Can be effective but may alter the regioselectivity of the product.[6]
Generalized Experimental Protocol

This protocol provides a general starting point for the synthesis of this compound. It should be optimized for specific substrates and equipment.

Materials:

  • α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate) (1.0 eq)

  • Thioamide (e.g., thioformamide or ethyl thiooxamate) (1.0 - 1.2 eq)

  • Anhydrous Ethanol (or other chosen solvent)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

Procedure:

  • To a reaction vessel, add the α-halo-β-ketoester and the thioamide.

  • Add the anhydrous solvent (e.g., ethanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux (or to the target temperature in a microwave reactor) and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.[1]

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

Workflow_Diagram Start Reaction Setup (Reagents + Anhydrous Solvent) Reaction Heating (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Cooling, Filtration, or Concentration) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Yield) Purification->Analysis

Caption: General Experimental Workflow.

References

Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-phenylthiazole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which typically involves the condensation of ethyl 2-chloro-3-oxo-3-phenylpropanoate with a suitable thioamide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: Purity of ethyl 2-chloro-3-oxo-3-phenylpropanoate or the thioamide is critical. 2. Incorrect Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. 3. Moisture in Reaction: Water can interfere with the reaction. 4. Degradation of Thioamide: Thioamides can be unstable, especially under acidic conditions.1. Purify Reactants: Recrystallize or distill starting materials. Ensure the α-haloketone has not degraded. 2. Optimize Conditions: Perform small-scale test reactions to screen solvents (e.g., ethanol, methanol, DMF) and temperatures. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times. 3. Use Anhydrous Conditions: Dry solvents and glassware thoroughly before use. 4. Use Fresh Thioamide: Use freshly prepared or properly stored thioamide.
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: Competing reaction pathways may be occurring. 2. Isomer Formation: Under certain conditions, particularly acidic, regioisomers of the thiazole ring can form. 3. Unreacted Starting Materials: Incomplete reaction.1. Control Reaction Temperature: Avoid excessive heat, which can promote side reactions. 2. Control pH: Maintain neutral or slightly basic conditions to minimize the formation of imino-dihydrothiazole isomers.[1] 3. Increase Reaction Time/Temperature: Monitor the reaction by TLC to ensure full consumption of starting materials.
Product is Difficult to Purify 1. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to polymerization or degradation products. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product.1. Modify Work-up: A thorough aqueous work-up can help remove some polar impurities. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent.
Inconsistent Results 1. Variability in Reagent Quality: Batches of starting materials may have different purity levels. 2. Atmospheric Moisture: Reactions may be sensitive to humidity.1. Standardize Reagents: Use reagents from a reliable source and check their purity before use. 2. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (ethyl 2-chloro-3-oxo-3-phenylpropanoate) with a thioamide.

Q2: What are the key parameters to control in the Hantzsch synthesis of this compound?

A2: The key parameters to control are the purity of the reactants, the reaction temperature, the choice of solvent, and the reaction time. These factors can significantly influence the yield and purity of the final product.

Q3: I am observing a byproduct with a similar mass to my product. What could it be?

A3: A common byproduct in Hantzsch synthesis, especially with substituted thioamides under acidic conditions, can be the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] Careful control of pH (maintaining neutral to slightly basic conditions) can help minimize the formation of this isomer.

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted Hantzsch synthesis has been shown to be effective for the preparation of thiazole derivatives. It can often lead to shorter reaction times and improved yields.

Q5: What is a typical work-up and purification procedure for this compound?

A5: A typical work-up involves quenching the reaction, extracting the product with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate. Purification is commonly achieved by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Thiooxamic acid ethyl ester (or other suitable thioamide)

  • Ethanol (anhydrous)

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in anhydrous ethanol.

  • Addition of Thioamide: To the stirred solution, add the thioamide (1.1 equivalents).

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity. A reported yield for a similar synthesis of 5-phenylthiazole-2-carboxylic acid ethyl ester is 64%, with a melting point of 70-72 °C.

Visualizations

Reaction_Pathway Ethyl 2-chloro-3-oxo-3-phenylpropanoate Ethyl 2-chloro-3-oxo-3-phenylpropanoate Intermediate Thioether Intermediate Ethyl 2-chloro-3-oxo-3-phenylpropanoate->Intermediate + Thioamide Thioamide Thioamide Thioamide->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Main reaction pathway for the Hantzsch synthesis.

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Reactants α-Haloketone + Thioamide Desired_Product This compound Reactants->Desired_Product Neutral/Slightly Basic pH Isomeric_Product Imino-dihydrothiazole Isomer Reactants->Isomeric_Product Acidic pH

Caption: Formation of an isomeric byproduct under acidic conditions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Work-up & Purification start->check_workup solution1 Purify Starting Materials check_reactants->solution1 solution2 Adjust T, Time, or Solvent check_conditions->solution2 solution3 Modify Extraction or Chromatography check_workup->solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-phenylthiazole-2-carboxylate using the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you navigate experimental challenges.

Question 1: My reaction yield is very low. What are the primary factors I should investigate?

Low yields in the Suzuki coupling for this compound can stem from several sources. A systematic check of your reagents and reaction conditions is the best approach.[1][2]

  • Reagent Quality:

    • Palladium Catalyst: Ensure the palladium source, whether a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), has not degraded.[1][3] Pd(II) sources require reduction in situ to the active Pd(0) state, which can sometimes be inefficient.[3]

    • Phenylboronic Acid: Boronic acids can undergo degradation, particularly protodeboronation where the C-B bond is cleaved.[1][4] Using fresh, high-purity phenylboronic acid is critical. For persistent issues, consider using a more stable derivative like a pinacol ester.[4]

    • Ethyl 5-bromothiazole-2-carboxylate: Verify the purity of your starting halide.

    • Base and Solvent: The purity of the base is important.[1] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst, leading to side reactions like homocoupling.[1][5]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction is highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1][7]

    • Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[4][5] If the reaction is sluggish, a modest increase in temperature may be beneficial, but excessive heat can promote side reactions.[5]

Question 2: I'm observing significant side products. How can I identify and minimize them?

The most common side reactions in Suzuki coupling are homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the aryl halide.[3][5]

  • Homocoupling (Biphenyl Formation): The self-coupling of phenylboronic acid to form biphenyl is a frequent issue, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[3][5]

    • Solution: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[5] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[5]

  • Protodeboronation (Benzene Formation): This side reaction converts phenylboronic acid into benzene, reducing the amount available for cross-coupling.[1][4] It is particularly an issue with certain bases and the presence of water.[1]

    • Solution: Choose a milder base such as K₃PO₄ or Cs₂CO₃.[1] While many Suzuki protocols use aqueous bases, if protodeboronation is suspected, ensure anhydrous conditions.[1] Using a more stable boronic ester can also prevent this.[4]

  • Dehalogenation (Ethyl thiazole-2-carboxylate Formation): The starting Ethyl 5-bromothiazole-2-carboxylate can be converted to Ethyl thiazole-2-carboxylate. This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand and undergoes reductive elimination.[3]

    • Solution: This side reaction is complex and can be influenced by the choice of solvent and base. Careful optimization of the reaction conditions is necessary.

Question 3: How do I select the optimal catalyst, ligand, base, and solvent for this specific thiazole coupling?

The coupling of heteroaryl halides like 5-bromothiazole derivatives can be challenging and often requires more specialized conditions than standard Suzuki reactions.[7]

  • Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ can work, challenging couplings often benefit from more advanced systems.[8]

    • Recommendation: For thiazole substrates, bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly effective.[5] These promote the difficult oxidative addition step and stabilize the catalyst.[5] Using a pre-formed catalyst that already incorporates the ligand, such as a Buchwald precatalyst, can improve efficiency and reproducibility.[3]

  • Base: The base is critical for activating the boronic acid for the transmetalation step.[5][9]

    • Recommendation: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[4] For challenging heteroaryl couplings, K₃PO₄ is often a very effective choice.[5] The choice of base is highly dependent on the specific substrates and solvent system, so screening may be necessary.[5]

  • Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[1]

    • Recommendation: Common choices include mixtures of aprotic solvents with water, such as 1,4-dioxane/water, THF/water, or toluene/water.[4] The water helps to dissolve the inorganic base.[4] Anhydrous solvents like DMF or toluene can also be used, particularly if protodeboronation is an issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction? The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[10] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Ethyl 5-bromothiazole-2-carboxylate, forming a Pd(II) complex.[11]

  • Transmetalation: The phenyl group from the boronic acid (which is activated by the base to form a boronate species) is transferred to the palladium center, displacing the bromide.[5][11]

  • Reductive Elimination: The two organic groups (the thiazole and phenyl moieties) are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[3]

Q2: Why is degassing the solvent so important? Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can deactivate the catalyst or promote the unwanted homocoupling of the boronic acid, leading to lower yields of the desired product.[1][5][6]

Q3: Can I use Ethyl 5-chlorothiazole-2-carboxylate instead of the bromo derivative? While possible, it is significantly more challenging. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides require highly active catalyst systems, often employing specialized, bulky, and electron-rich ligands (e.g., Buchwald ligands) to facilitate the difficult oxidative addition step.[5]

Q4: My product is difficult to purify and shows a close-running spot on TLC. What could this be? A common byproduct that is often difficult to separate from the desired product is the homocoupled biphenyl.[12] Optimizing the reaction to minimize this side reaction (see Troubleshooting Question 2) is the best strategy. Careful column chromatography may be required for purification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield of 5-arylthiazole synthesis, based on representative data from similar systems.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8078[11]
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10085[11]
3PdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane9091[11]
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene11095[11]

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)
1Pd(dppf)Cl₂K₂CO₃ (2)DME/H₂O80High[13]
2Pd(OAc)₂/SPhosK₃PO₄ (3)1,4-Dioxane/H₂O100High[10]
3Pd(PPh₃)₄Cs₂CO₃ (2)Toluene/EtOH/H₂O100Good[11]
4Pd₂(dba)₃/XPhosK₃PO₄ (2)Toluene11095[11]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization for specific scales and laboratory conditions.

Materials:

  • Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][7]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[4] Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][14]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure this compound.[11][14]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-X (Aryl Halide) Trans Transmetalation Intermediate OxAdd->Trans R²-B(OH)₂ / Base (Boronic Acid) RedEl Reductive Elimination Intermediate Trans->RedEl RedEl->Pd0 R¹-R² (Product) Product Ethyl 5-phenylthiazole- 2-carboxylate RedEl->Product ArylHalide Ethyl 5-bromothiazole- 2-carboxylate ArylHalide->OxAdd BoronicAcid Phenylboronic Acid BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Setup 1. Reaction Setup (Add Reagents to Flask) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Addition 3. Add Catalyst & Solvent Inert->Addition Reaction 4. Heat Reaction Mixture (e.g., 80-100°C) Addition->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 6. Aqueous Workup (Cool, Dilute, Wash) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree Start Low Yield or Side Products ReagentCheck Check Reagents Start->ReagentCheck Isolate Issue ConditionCheck Check Conditions Start->ConditionCheck Isolate Issue Catalyst Use Fresh Catalyst or Precatalyst ReagentCheck->Catalyst Degraded? BoronicAcid Use Fresh Boronic Acid or Pinacol Ester ReagentCheck->BoronicAcid Old? SolventBase Use Anhydrous, Degassed Solvent & Pure Base ReagentCheck->SolventBase Impure/Wet? InertAtmosphere Ensure Rigorous Inert Technique ConditionCheck->InertAtmosphere Oxygen Leak? Temp Optimize Temperature (80-110°C) ConditionCheck->Temp Too Low/High? CatalystSystem Screen Ligands/Bases (e.g., XPhos, K₃PO₄) ConditionCheck->CatalystSystem Suboptimal? Solution Improved Yield Catalyst->Solution BoronicAcid->Solution SolventBase->Solution InertAtmosphere->Solution Temp->Solution CatalystSystem->Solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

"Ethyl 5-phenylthiazole-2-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-phenylthiazole-2-carboxylate. The information is designed to help anticipate and resolve common stability issues and questions regarding its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are hydrolysis, photodegradation, and thermal degradation. As an ethyl ester, the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond.[1][2][3] The thiazole ring, being a heterocyclic aromatic compound, can absorb UV and visible light, potentially leading to photodegradation.[4] Additionally, elevated temperatures can promote thermal decomposition.

Q2: What is the most common degradation pathway for this compound under aqueous conditions?

A2: The most common degradation pathway in aqueous environments is hydrolysis of the ethyl ester group. This reaction is catalyzed by the presence of acids or bases and results in the formation of 5-phenylthiazole-2-carboxylic acid and ethanol.[1][2][3] The rate of hydrolysis is generally dependent on the pH and temperature of the solution.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the expected degradation products are:

  • Hydrolysis: 5-phenylthiazole-2-carboxylic acid and ethanol.

  • Photodegradation: Photolysis of phenylthiazoles can lead to complex photorearrangements of the thiazole ring, potentially forming isomers such as phenylisothiazoles.[4]

  • Thermal Degradation: At high temperatures, thermal decomposition may lead to decarboxylation and fragmentation of the thiazole ring.[5]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Control pH: Maintain solutions at a neutral pH whenever possible to reduce the rate of acid- or base-catalyzed hydrolysis.

  • Protect from Light: Store the compound and its solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., refrigerated or frozen) to slow down both hydrolytic and thermal degradation. Avoid repeated freeze-thaw cycles.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment to minimize the impact of long-term storage on stability.

  • Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: I am seeing a new, more polar peak in my HPLC analysis of an aqueous solution of this compound over time.

Possible Cause Troubleshooting Steps
Hydrolysis The new, more polar peak is likely the carboxylic acid degradation product (5-phenylthiazole-2-carboxylic acid). To confirm, you can: 1. Intentionally degrade a sample by adjusting the pH to be acidic (e.g., with 0.1 M HCl) or basic (e.g., with 0.1 M NaOH) and heating gently. Analyze this sample by HPLC to see if the peak increases in area. 2. If a standard of 5-phenylthiazole-2-carboxylic acid is available, spike your sample with it to confirm co-elution. 3. To prevent this, ensure your solutions are buffered at a neutral pH and stored at a low temperature.

Issue 2: The concentration of my this compound solution is decreasing, but I don't see a major new peak in the chromatogram.

Possible Cause Troubleshooting Steps
Formation of Multiple Minor Degradants Photodegradation or complex thermal degradation can lead to a variety of minor products that may not form a single, distinct peak. 1. Review your chromatogram for the appearance of several small, new peaks. 2. To test for photodegradation, expose a solution to a UV lamp or direct sunlight for a controlled period and compare its chromatogram to a light-protected control. 3. If photodegradation is suspected, ensure all future work is conducted under light-protected conditions.
Precipitation The compound may be precipitating out of solution, especially if the solvent composition or temperature has changed. 1. Visually inspect your solution for any solid material. 2. Gently warm the solution and agitate to see if the compound redissolves. 3. If precipitation is the issue, consider using a co-solvent or adjusting the concentration.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for a specified time (e.g., 24, 48, 72 hours). Also, heat a solution of the compound at 60°C.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a UV lamp for a specified duration. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • For structural elucidation of degradation products, LC-MS/MS analysis is recommended.[1][6][7]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results may vary.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 M HCl8 hours60°C15%5-phenylthiazole-2-carboxylic acid
0.1 M NaOH2 hoursRoom Temp25%5-phenylthiazole-2-carboxylic acid
3% H₂O₂24 hoursRoom Temp5%Minor unidentified polar products
Heat (Solid)72 hours60°C<2%-
Photolysis24 hoursRoom Temp10%Multiple minor products

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photolysis (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze Degradation base->hplc Analyze Degradation oxidation->hplc Analyze Degradation thermal->hplc Analyze Degradation photo->hplc Analyze Degradation lcms LC-MS/MS for Identification hplc->lcms Characterize Products

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Instability Observed (e.g., new peaks, loss of parent) check_hydrolysis Is the sample in an aqueous solution at non-neutral pH? start->check_hydrolysis check_light Was the sample exposed to light? check_hydrolysis->check_light No hydrolysis_path Likely Hydrolysis: - Adjust pH to neutral - Use buffers - Store at low temp. check_hydrolysis->hydrolysis_path Yes check_temp Was the sample exposed to high temperatures? check_light->check_temp No photo_path Likely Photodegradation: - Protect from light (amber vials, foil) check_light->photo_path Yes thermal_path Likely Thermal Degradation: - Store at recommended low temperature check_temp->thermal_path Yes unidentified Consider other factors: - Oxidative stress - Reactivity with excipients check_temp->unidentified No

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 5-phenylthiazole-2-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful and efficient synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting materials: The α-halo-β-ketoester may have decomposed, or the thioamide may be of poor quality. 2. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 4. Presence of water: Moisture can hydrolyze the starting materials or intermediates.1. Verify starting material quality: Use freshly prepared or purified α-halo-β-ketoester. Ensure the thioamide is pure and dry. 2. Optimize temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. A typical range for Hantzsch synthesis is 50-80°C. 3. Extend reaction time: Monitor the reaction by TLC until the starting materials are consumed. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Dimerization of thiobenzamide: This can occur, especially at higher temperatures. 2. Formation of oxazole byproduct: If the α-halo-β-ketoester is contaminated with the corresponding amide. 3. Hydrolysis of the ester: Presence of water and prolonged reaction times at high temperatures can lead to the carboxylic acid.1. Control temperature and stoichiometry: Use a slight excess of the α-halo-β-ketoester and maintain a moderate reaction temperature. 2. Use pure starting materials: Ensure the α-halo-β-ketoester is free from amide impurities. 3. Minimize water and reaction time: Use anhydrous conditions and monitor the reaction to avoid unnecessarily long heating times.
Difficulty in Product Purification 1. Oily product: The product may not crystallize easily. 2. Co-elution of impurities during chromatography: Similar polarity of the product and impurities. 3. Product decomposition on silica gel: The thiazole ring can be sensitive to acidic silica gel.1. Induce crystallization: Try scratching the flask, seeding with a crystal, or cooling to a lower temperature. Trituration with a non-polar solvent like hexane can also help. 2. Optimize chromatography conditions: Use a different solvent system or a gradient elution. Consider using a different stationary phase (e.g., alumina). 3. Use neutral or deactivated silica gel: Treat the silica gel with a base like triethylamine before use.
Inconsistent Characterization Data 1. Broad NMR peaks: Presence of paramagnetic impurities or aggregation. 2. Incorrect mass spectrum: Fragmentation pattern does not match the expected structure.1. Purify the sample further: Recrystallize or re-purify by column chromatography. 2. Use a soft ionization technique: Employ ESI or CI for mass spectrometry to observe the molecular ion peak.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Hantzsch thiazole synthesis. This involves the condensation of an α-halo-β-ketoester, specifically ethyl 2-chloro-3-oxo-3-phenylpropanoate, with a thioamide, in this case, thiobenzamide. The thiazole ring is formed in a high-yielding reaction.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (α-halo-β-ketoester and thioamide) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What are the key safety precautions to take during this synthesis?

A3: α-halo-β-ketoesters are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like ethanol and chloroform are flammable and/or toxic and should also be handled with care.

Q4: Can I use other halogenated ketoesters besides the chloro-derivative?

A4: Yes, the bromo-derivative (ethyl 2-bromo-3-oxo-3-phenylpropanoate) can also be used. Bromo derivatives are often more reactive than chloro derivatives, which may lead to shorter reaction times. However, they are also typically less stable and more expensive.

Q5: What is a typical yield for this reaction?

A5: Yields for Hantzsch thiazole synthesis can vary depending on the specific substrates and reaction conditions. However, for similar systems, yields in the range of 60-80% are commonly reported.

Experimental Protocols

Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (Precursor)

This protocol describes the synthesis of a key precursor for the Hantzsch synthesis of the target molecule.

Materials:

  • Ethyl benzoylacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl benzoylacetate (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

This protocol details the Hantzsch thiazole synthesis to obtain the final product.

Materials:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Thiobenzamide

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent).

  • If desired, a non-nucleophilic base like triethylamine (1 equivalent) can be added to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its precursor.

Table 1: Reaction Parameters for the Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate

ParameterValue
Reactant Ratio Ethyl benzoylacetate : Sulfuryl chloride (1 : 1.1)
Solvent Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant Ratio Ethyl 2-chloro-3-oxo-3-phenylpropanoate : Thiobenzamide (1 : 1)
Solvent Ethanol
Temperature Reflux (~78°C)
Reaction Time 4 - 8 hours
Typical Yield 60 - 80%

Visualizations

Hantzsch Thiazole Synthesis Workflow

G cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis P1 Ethyl benzoylacetate P3 Chlorination at 0°C to RT P1->P3 P2 SO2Cl2 in DCM P2->P3 P4 Workup & Purification P3->P4 P5 Ethyl 2-chloro-3-oxo-3-phenylpropanoate P4->P5 H2 Addition of Precursor P5->H2 H1 Thiobenzamide in Ethanol H1->H2 H3 Reflux (4-8h) H2->H3 H4 Workup & Purification H3->H4 H5 This compound H4->H5

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

G Thioamide Thiobenzamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic attack AlphaHaloKetoester Ethyl 2-chloro-3-oxo-3-phenylpropanoate AlphaHaloKetoester->Intermediate1 Intermediate2 Hemithioaminal Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Product This compound Intermediate3->Product Tautomerization & Aromatization G Start Low/No Yield CheckReagents Check Starting Material Purity Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup ImpureReagents Impure/Decomposed? CheckReagents->ImpureReagents WrongTemp Incorrect Temperature? CheckConditions->WrongTemp WrongTime Incorrect Time? CheckConditions->WrongTime Wet Moisture Present? CheckConditions->Wet PurifyReagents Purify/Replace Reagents ImpureReagents->PurifyReagents Yes OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp Yes OptimizeTime Increase Reaction Time WrongTime->OptimizeTime Yes DrySystem Use Anhydrous Conditions Wet->DrySystem Yes

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-phenylthiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming poor solubility of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A: The precipitation of this compound in aqueous solutions is most likely due to its poor water solubility. Many organic compounds, while soluble in organic solvents like dimethyl sulfoxide (DMSO), can "crash out" or precipitate when diluted into an aqueous buffer system where their solubility limit is exceeded. This is a common issue for hydrophobic molecules in biological assays.[1]

Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate when I add it to my cell culture medium?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous medium. The significant change in solvent polarity upon dilution drastically reduces the compound's solubility, leading to precipitation. This phenomenon is related to the compound's kinetic solubility, where it doesn't have sufficient time to reach a stable, dissolved state in the new aqueous environment.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A: As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and typically not exceeding 1% (v/v).[2][3] Higher concentrations of DMSO can have direct effects on cell viability, proliferation, and differentiation, potentially confounding experimental results.[2][4] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: Can the composition of my assay buffer influence the solubility of this compound?

A: Yes, the composition of your assay buffer can significantly impact compound solubility. Factors such as pH, ionic strength, and the presence of proteins (e.g., serum in cell culture media) can either enhance or decrease the solubility of a compound.[1][5] It is advisable to assess the solubility of this compound in your specific assay buffer.

Q5: Is it acceptable to proceed with an experiment if I observe a slight turbidity or precipitate?

A: No, it is highly discouraged to proceed with an experiment if there is any visible precipitate or turbidity. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[6]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide to diagnose and resolve the problem.

Troubleshooting Workflow for Compound Precipitation

Troubleshooting Workflow start Precipitation Observed in Assay check_stock 1. Check Stock Solution (Clear? Stored correctly?) start->check_stock check_dilution 2. Review Dilution Process (Final concentration? Solvent polarity change?) check_stock->check_dilution optimize_stock Optimize Stock Solution (Lower concentration, alternative solvent) check_stock->optimize_stock If issue in stock solubility_test 3. Perform Kinetic Solubility Test in Assay Buffer check_dilution->solubility_test modify_dilution Modify Dilution Technique (Stepwise dilution, vortexing) check_dilution->modify_dilution If dilution is the cause reformulate 4. Implement Formulation Strategies solubility_test->reformulate If precipitation persists cosolvents Use Co-solvents (e.g., Pluronic F-68, PEG-400) reformulate->cosolvents cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) reformulate->cyclodextrins lipid_systems Use Lipid-Based Systems (e.g., SEDDS - for in vivo) reformulate->lipid_systems end Soluble Compound in Assay cosolvents->end cyclodextrins->end lipid_systems->end

Caption: A general workflow for troubleshooting compound precipitation.

Quantitative Data Summary: Common Co-solvents and Excipients

The following table summarizes commonly used co-solvents and excipients to enhance the solubility of poorly water-soluble compounds in in vitro assays. The provided concentration ranges are typical starting points and may require further optimization for your specific assay conditions.

Excipient Typical Starting Concentration Range Mechanism of Action Considerations
DMSO 0.1% - 1% (v/v)Co-solventPotential for cellular toxicity at higher concentrations.[2][3][4]
Ethanol 0.1% - 1% (v/v)Co-solventCan affect cell viability and enzyme activity.[2][3]
PEG 400 1% - 10% (v/v)Co-solventGenerally considered low toxicity.
Pluronic® F-68 0.01% - 0.1% (w/v)Non-ionic surfactantForms micelles to encapsulate hydrophobic compounds.
Tween® 20/80 0.01% - 0.1% (v/v)Non-ionic surfactantCan interfere with some cell-based assays and protein binding.[7]
HP-β-Cyclodextrin 1 - 10 mMForms inclusion complexesCan extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Your specific assay buffer

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

  • Prepare a serial dilution plate: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Prepare the assay plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO serial dilution plate to the assay plate containing the buffer. This creates a 1:50 dilution.

  • Incubate and observe: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).

  • Measure turbidity: Read the absorbance of the plate at 620 nm. An increase in absorbance indicates precipitation.

  • Determine the kinetic solubility: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility limit.

Protocol 2: Co-solvent Compatibility Test

This protocol is designed to determine the highest concentration of a co-solvent that can be used in your assay without significantly impacting the biological system (e.g., cell viability or enzyme activity).

Materials:

  • Your biological system (e.g., cells, enzyme)

  • Assay buffer

  • Co-solvent to be tested (e.g., PEG 400, Pluronic® F-68)

  • Your specific assay readout reagents

Procedure:

  • Prepare a range of co-solvent concentrations: Prepare serial dilutions of the co-solvent in your assay buffer.

  • Treat your biological system: Add the different concentrations of the co-solvent to your cells or enzyme reaction. Ensure the final concentration of the primary solvent (e.g., DMSO) is constant across all wells.

  • Include controls:

    • Negative control: Assay buffer only.

    • Vehicle control: Assay buffer with the standard concentration of the primary solvent (e.g., 0.5% DMSO).

    • Positive control: A known activator or inhibitor for your assay (if applicable).

  • Incubate: Incubate under your standard assay conditions.

  • Perform assay readout: Measure the endpoint of your assay (e.g., cell viability using MTT, enzyme activity).

  • Analyze data: Plot the assay signal against the co-solvent concentration. Determine the highest concentration of the co-solvent that does not cause a significant change in the assay signal compared to the vehicle control.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not detailed in the provided search results, a general workflow for screening a poorly soluble compound in a cell-based assay is depicted below.

General Workflow for Cell-Based Screening of a Poorly Soluble Compound

Screening Workflow start Start: Compound of Interest (this compound) solubility_screen 1. Solubility & Formulation Screening start->solubility_screen stock_prep 2. Prepare Stock Solution (e.g., 10 mM in DMSO) solubility_screen->stock_prep compound_treatment 4. Compound Treatment (with optimized formulation) stock_prep->compound_treatment cell_plating 3. Plate Cells cell_plating->compound_treatment incubation 5. Incubation compound_treatment->incubation assay_readout 6. Assay Readout (e.g., viability, reporter gene) incubation->assay_readout data_analysis 7. Data Analysis assay_readout->data_analysis end End: Biological Activity Determined data_analysis->end

Caption: A typical workflow for screening a poorly soluble compound in a cell-based assay.

References

Technical Support Center: Derivatization of Ethyl 5-phenylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of Ethyl 5-phenylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification of this compound and its derivatives.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting to synthesize an amide derivative from 5-phenylthiazole-2-carboxylic acid (obtained after hydrolysis of the ethyl ester) and a sterically hindered aniline, but I am observing a very low yield. What are the possible causes and solutions?

Answer: Low yields in amide coupling reactions, especially with sterically hindered amines, are a common challenge. Several factors could be contributing to this issue:

  • Steric Hindrance: The bulky groups on your aniline and the thiazole carboxylic acid can prevent the reacting centers from coming together effectively.

  • Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for sterically demanding substrates.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

Troubleshooting Workflow:

start Low Amide Yield c1 Evaluate Steric Hindrance start->c1 c2 Change Coupling Reagent c1->c2 No s1 Use a less hindered amine if possible c1->s1 Is amine highly hindered? s2 Select a more robust coupling reagent (e.g., HATU, COMU) c2->s2 c3 Optimize Reaction Conditions s3 Screen different bases (e.g., DIPEA, NMM) c3->s3 s1->c2 s2->c3 s4 Vary the solvent (e.g., DMF, DCM, THF) s3->s4 s5 Adjust the temperature s4->s5 end Improved Yield s5->end

Caption: Troubleshooting workflow for low amide coupling yields.

Recommended Solutions:

  • Choice of Coupling Reagent: For sterically hindered couplings, consider using more powerful reagents. A comparative study of different reagents can be found in the table below.[1][2]

  • Reaction Conditions Optimization:

    • Base: Use a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally effective.

    • Temperature: While many couplings are run at room temperature, gentle heating may be necessary for challenging substrates.[3]

  • Alternative Strategies:

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[4]

Issue 2: Incomplete Hydrolysis of the Ethyl Ester

Question: I am trying to hydrolyze this compound to the corresponding carboxylic acid using LiOH, but the reaction is slow and does not go to completion. What can I do to improve the hydrolysis?

Answer: Incomplete ester hydrolysis can be due to insufficient reaction time, temperature, or the choice of base and solvent.

Recommended Solutions:

  • Choice of Base: While LiOH is commonly used, NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol can be more effective.[5] Basic hydrolysis is generally preferred as it is irreversible.[6]

  • Temperature: Heating the reaction mixture under reflux can significantly increase the rate of hydrolysis.[6]

  • Microwave Irradiation: Microwave-assisted hydrolysis can dramatically reduce reaction times.[7]

  • Acid-Catalyzed Hydrolysis: Heating under reflux with a dilute mineral acid like HCl or H₂SO₄ is an alternative, although the reaction is reversible and requires an excess of water to drive it to completion.[6]

Issue 3: Side Reactions during Electrophilic Substitution on the Phenyl Ring

Question: When I try to perform an electrophilic substitution (e.g., nitration or bromination) on this compound, I get a mixture of products with substitution at undesired positions. How can I improve the regioselectivity?

Answer: The thiazole ring and the ester group can influence the electronic properties of the phenyl ring, directing incoming electrophiles. The thiazole ring itself can also be susceptible to electrophilic attack under certain conditions.

Recommended Solutions:

  • Understanding Directing Effects: The thiazole ring's effect on the phenyl ring needs to be considered. The position of electrophilic attack (ortho, meta, para) will be influenced by the combined electronic effects of the substituents.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Choice of Reagent: Using milder electrophilic reagents can help avoid over-reaction or side reactions.

  • Blocking Groups: In some cases, a blocking group can be temporarily installed to prevent reaction at a specific site, and then removed after the desired substitution has been achieved.

Frequently Asked Questions (FAQs)

Q1: What is the first step for most derivatizations of this compound?

A1: For many derivatizations, particularly those involving the carboxylate group such as amide bond formation, the first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-phenylthiazole-2-carboxylic acid.[5]

Q2: How can I reduce the ester group of this compound to an alcohol?

A2: The ester can be reduced to the corresponding primary alcohol, (5-phenylthiazol-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[8][9] Milder reducing agents like sodium borohydride are generally not effective for ester reduction unless used in combination with additives.[10]

Q3: Is it possible to perform cross-coupling reactions, like Suzuki coupling, on the thiazole or phenyl ring?

A3: Yes, cross-coupling reactions can be performed if a suitable leaving group (e.g., a halogen) is present on either the thiazole or the phenyl ring. However, challenges such as catalyst inhibition by the thiazole nitrogen and side reactions like protodeboronation or homocoupling can occur.[11][12][13] Careful selection of the catalyst, ligand, base, and solvent is crucial for success.

Q4: What are the most reactive positions on the thiazole ring for derivatization?

A4: The reactivity of the thiazole ring positions (C2, C4, C5) depends on the type of reaction. The C2 position is generally the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[1] The C5 position is often preferred for electrophilic substitution.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with a Sterically Hindered Amine

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Reference
DCCHOBtDIPEADMF30-50
EDCHOBtDIPEADCM40-60[2]
HATU-DIPEADMF70-90[7]
COMUCollidineMeCN/H₂O60-85[1]
TPTUNMIMeCN/H₂O65-88[1]

Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

Workflow Diagram:

start Start: this compound step1 Dissolve in EtOH/H₂O start->step1 step2 Add NaOH solution step1->step2 step3 Heat to reflux step2->step3 step4 Monitor by TLC step3->step4 step5 Cool and acidify with HCl step4->step5 step6 Collect precipitate by filtration step5->step6 end Product: 5-phenylthiazole-2-carboxylic acid step6->end

Caption: Workflow for the hydrolysis of the ethyl ester.

Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-phenylthiazole-2-carboxylic acid.[5]

Protocol 2: Amide Coupling with a Hindered Amine

Workflow Diagram:

start Start: 5-phenylthiazole-2-carboxylic acid step1 Dissolve in anhydrous DMF start->step1 step2 Add HATU and DIPEA step1->step2 step3 Stir at room temperature step2->step3 step4 Add hindered amine step3->step4 step5 Continue stirring step4->step5 step6 Work-up and purification step5->step6 end Product: N-Aryl-5-phenylthiazole-2-carboxamide step6->end

Caption: Workflow for amide coupling with a hindered amine.

Methodology:

  • To a solution of 5-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 3: Reduction of the Ethyl Ester to the Corresponding Alcohol

Workflow Diagram:

start Start: this compound step1 Suspend LiAlH₄ in anhydrous THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add ester solution dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Quench reaction carefully step4->step5 step6 Work-up and purification step5->step6 end Product: (5-phenylthiazol-2-yl)methanol step6->end

Caption: Workflow for the reduction of the ethyl ester.

Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography if necessary.[8][9]

References

Validation & Comparative

"Ethyl 5-phenylthiazole-2-carboxylate" vs other thiazole derivatives in antifungal activity

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antifungal properties. The core mechanism of action for many azole antifungals, including thiazoles, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1]

Performance Comparison of Thiazole Derivatives

The antifungal efficacy of various thiazole derivatives has been evaluated against a range of fungal pathogens, with some compounds exhibiting potent activity, occasionally surpassing that of commercially available antifungal drugs. The following table summarizes the in vitro antifungal activity of selected thiazole derivatives from different studies, presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values. Lower values indicate higher antifungal potency.

Thiazole DerivativeFungal Strain(s)MIC (µg/mL)EC50 (µg/mL)Reference
Compound B9 (a 2-phenylthiazole derivative)Candida albicans, Candida tropicalis, Cryptococcus neoformans, Candida parapsilosis, Candida glabrata, Candida krusei2 - 8-Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
Compound E26 (a phenylthiazole with acylhydrazone)Magnaporthe oryzae-1.29Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.[2]
Compound E17 (a phenylthiazole with acylhydrazone)Magnaporthe oryzae-1.45Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.[2]
Compound 5b (a phenylthiazole with 1,3,4-thiadiazole)Sclerotinia sclerotiorum-0.51Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.[3]
Compound 5k (a phenylthiazole with 1,3,4-thiadiazole)Ralstonia solanacearum (antibacterial)-2.23Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.[3]
Isoprothiolane (Commercial Fungicide)Magnaporthe oryzae-3.22Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.[2]
Carbendazim (Commercial Fungicide)Sclerotinia sclerotiorum-0.57Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.[3]

Experimental Protocols

The evaluation of antifungal activity typically involves standardized methodologies to ensure reproducibility and comparability of results. The most common methods cited in the reviewed literature are the broth microdilution method and the agar cup plate method.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved. A suspension of fungal spores or cells is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The final concentration of the inoculum is adjusted to a standard concentration (e.g., 10^5 to 10^6 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Test Compounds: The thiazole derivatives and a standard antifungal drug (e.g., Fluconazole, Isoprothiolane) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells containing only the medium and inoculum (positive control) and medium alone (negative control) are also included. The microtiter plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism. This is typically determined by visual inspection or by measuring the absorbance using a microplate reader.

Mycelial Growth Inhibition Assay (for filamentous fungi)

This method is often used to determine the EC50 value of a fungicide against plant pathogenic fungi.

  • Preparation of Medicated Agar: Stock solutions of the test compounds are prepared in DMSO. These are then added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The final concentration of DMSO in the medium is kept low (e.g., <1%) to avoid inhibiting fungal growth. The medicated agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature in the dark.

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period, once the colony in the control plate (containing only DMSO) has reached a certain size. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate. The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is then calculated by probit analysis.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of thiazole antifungals and a typical experimental workflow for antifungal susceptibility testing.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate Intermediate Metabolites Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Disrupted Cell Membrane Integrity Ergosterol->Membrane Essential Component Thiazole Thiazole Antifungals Thiazole->Inhibition Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Caption: Mechanism of action of thiazole antifungals.

G start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_compounds Prepare Serial Dilutions of Thiazole Derivatives start->prep_compounds inoculate Inoculate Microtiter Plates prep_fungi->inoculate prep_compounds->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for antifungal susceptibility testing.

References

A Comparative Analysis of Ethyl 5-phenylthiazole-2-carboxylate Based Kinase Inhibitors Against Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiazole-Based c-Met Kinase Inhibitors with Clinically Advanced Alternatives, Supported by Experimental Data.

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative study of kinase inhibitors based on the "Ethyl 5-phenylthiazole-2-carboxylate" scaffold, with a specific focus on their activity as c-Met kinase inhibitors. The performance of these compounds is compared against established, clinically relevant c-Met inhibitors, offering a valuable resource for researchers in the field.

Introduction to c-Met as a Therapeutic Target

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular processes such as proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a known driver in the progression and metastasis of numerous cancers. This makes c-Met a prime target for therapeutic intervention.

Data Presentation: Quantitative Comparison of c-Met Inhibitors

The following tables summarize the in vitro potency of a representative "this compound" derivative and other selected c-Met inhibitors against the c-Met kinase and various cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50, nM)

Compoundc-MetKDR (VEGFR2)
Thiazole Derivative (51am) 1.83[1]207[2]
Crizotinib 11 (cell-based)[3]-
Cabozantinib 1.3[4][5]0.035[4][5]
Tepotinib 4[6]>10000

Table 2: Anti-proliferative Activity (IC50, µM)

CompoundA549 (Lung)HT-29 (Colon)MDA-MB-231 (Breast)MKN-45 (Gastric)
Thiazole Derivative (51am) 0.83[1]0.68[1]3.94[1]-
Crizotinib ---<0.2[7]
Cabozantinib ----
Tepotinib ---<0.001[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro c-Met Kinase Activity Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase.

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • [γ-³³P]ATP.

  • Test compound (inhibitor).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 96-well plate, add the c-Met kinase to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a mixture of the substrate and [γ-³³P]ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MDA-MB-231).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compound (inhibitor).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[1]

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[10][12][13]

Mandatory Visualization

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration STAT3->Proliferation Inhibitor Thiazole-Based Inhibitor Inhibitor->cMet Inhibits Experimental_Workflow Start Start: Synthesize/Obtain Inhibitor KinaseAssay In Vitro Kinase Assay (e.g., Radiometric, TR-FRET) Start->KinaseAssay CellViability Cell-Based Assay (e.g., MTT) Start->CellViability DetermineIC50 Determine Enzymatic IC50 KinaseAssay->DetermineIC50 DetermineCellularIC50 Determine Cellular IC50 CellViability->DetermineCellularIC50 DownstreamSignaling Western Blot for Downstream Signaling DetermineCellularIC50->DownstreamSignaling InVivo In Vivo Animal Model (Xenograft) DownstreamSignaling->InVivo Efficacy Evaluate Anti-Tumor Efficacy InVivo->Efficacy

References

Unveiling the Action of Ethyl 5-phenylthiazole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethyl 5-phenylthiazole-2-carboxylate derivatives, focusing on their mechanisms of action as inhibitors of key biological targets. Supported by experimental data, this document delves into their potential as antifungal and anti-diabetic agents.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against multiple enzymes implicated in various diseases. This guide will focus on two prominent mechanisms of action: the inhibition of fungal lanosterol 14α-demethylase (CYP51) and human Protein Tyrosine Phosphatase 1B (PTP1B).

Targeting Fungal Infections: Inhibition of CYP51

A significant area of investigation for phenylthiazole derivatives is their potential as antifungal agents through the inhibition of CYP51, a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Comparative Inhibitory Activity against Fungal Pathogens

Several studies have synthesized and evaluated a range of this compound derivatives for their antifungal activity. The inhibitory potency is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the CYP51 enzyme.

Compound IDFungal StrainMIC (µg/mL)CYP51 IC50 (µM)Reference
Phenylthiazole Derivative B9 Candida albicans0.125 - 4Not explicitly stated, but potent inhibition demonstrated[1]
Phenylthiazole Derivative SZ-C14 Candida albicans1 - 16Not explicitly stated, but moderate inhibition demonstrated[1]
Fluconazole (Reference) Candida albicans0.25 - 640.31[1]
Phenylthiazole Derivative 5b Sclerotinia sclerotiorumNot explicitly stated, EC50 = 0.51 µg/mLNot Applicable[2]
Carbendazim (Reference) Sclerotinia sclerotiorumNot explicitly stated, EC50 = 0.57 µg/mLNot Applicable[2]
Phenylthiazole Derivative 2e Candida albicansMIC50 = 2.15 - 2.36 µM (48h)Not explicitly stated, but identified as a 14α-demethylase inhibitor[3]
Ketoconazole (Reference) Candida albicans-0.4 - 0.6[4]

Note: MIC values can vary depending on the specific fungal strain and testing conditions. EC50 refers to the effective concentration causing 50% inhibition of growth.

Mechanism of Action: Ergosterol Biosynthesis Pathway

The primary mechanism of action of these antifungal derivatives is the disruption of the ergosterol biosynthesis pathway by inhibiting the CYP51 enzyme. This pathway is crucial for fungal cell membrane integrity.

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 catalyzes Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol produces Inhibitor This compound Derivatives Inhibitor->CYP51 inhibits

Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

A Potential Avenue for Type 2 Diabetes Treatment: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for enhancing insulin sensitivity in type 2 diabetes.

Comparative Inhibitory Activity against PTP1B

Researchers have identified several 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as potent PTP1B inhibitors. Their efficacy is typically measured by their IC50 values against the PTP1B enzyme.

Compound IDPTP1B IC50 (µM)Reference
PTA Derivative 18g Potent intracellular inhibition demonstrated[5]
Thioxothiazolidinone Derivative 1 Competitive inhibitor of a subset of PTPs[6]
Imidazolidine-2,4-dione Derivative Identified as a PTP1B inhibitor[7]
Suramin (Reference) 4.1[8]
Vanadate (Reference) 19.3 - 54.5[9]
Mechanism of Action: Insulin Signaling Pathway

PTP1B acts as a "brake" on the insulin signaling cascade. By inhibiting PTP1B, this compound derivatives can enhance and prolong the insulin signal, leading to increased glucose uptake.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR activates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates pIRS->PTP1B dephosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Inhibitor This compound Derivatives Inhibitor->PTP1B inhibits

Insulin Signaling Pathway and PTP1B Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

CYP51 Inhibition Assay (Reconstitution Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.

  • Reagents and Materials:

    • Recombinant human or fungal CYP51 enzyme.

    • NADPH-cytochrome P450 reductase (CPR).

    • L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).

    • Isocitrate dehydrogenase and sodium isocitrate.

    • Potassium phosphate buffer (pH 7.2) with glycerol.

    • Lanosterol (substrate).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • NADPH.

    • HPLC system for product analysis.

  • Procedure:

    • Prepare a standard reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and sodium isocitrate in the phosphate buffer.[10]

    • Add the test compound at various concentrations to the reaction mixture.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding NADPH.[11]

    • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Extract the sterols from the reaction mixture.

    • Analyze the conversion of lanosterol to its demethylated product using HPLC.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

PTP1B Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of compounds on PTP1B enzymatic activity using a colorimetric substrate.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[12]

    • p-Nitrophenyl phosphate (pNPP) as the substrate.

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 1 M NaOH to stop the reaction.

    • 96-well microplate reader.

  • Procedure:

    • To each well of a 96-well plate, add the PTP1B assay buffer.[12]

    • Add the test compound at various concentrations or a vehicle control.

    • Add the PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[13]

    • Initiate the reaction by adding the pNPP substrate solution to each well.[13]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[12]

    • Stop the reaction by adding 1 M NaOH.[12]

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compounds on mammalian cell lines to evaluate their safety profile.

  • Reagents and Materials:

    • Mammalian cell line (e.g., HepG2, HEK293).[14]

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

    • Test compounds dissolved in DMSO.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[14]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[15]

    • After the incubation period, remove the medium and add fresh medium containing the MTT solution to each well.[16]

    • Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.[15]

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability at each compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Experimental Workflow Validation

A systematic workflow is crucial for the validation of the mechanism of action of these derivatives. This involves a multi-step process from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & Mechanistic Validation Compound_Library This compound Derivative Library Primary_Assay Primary Enzyme Inhibition Assay (e.g., CYP51 or PTP1B) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (vs. related enzymes) Dose_Response->Selectivity_Panel Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on HepG2) Dose_Response->Cytotoxicity_Assay Cellular_Assay Cell-Based Assays (e.g., Fungal Growth Inhibition, Insulin Signaling) Selectivity_Panel->Cellular_Assay Cytotoxicity_Assay->Cellular_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Cellular_Assay->Mechanism_Study Lead_Candidate Lead Candidate Selection Mechanism_Study->Lead_Candidate

General Workflow for Validating the Mechanism of Action.

This comprehensive guide provides a framework for understanding and evaluating the therapeutic potential of this compound derivatives. The presented data and protocols offer a solid foundation for further research and development in the fields of antifungal and anti-diabetic drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) and Lead Optimization of Ethyl 5-phenylthiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 5-phenylthiazole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) and lead optimization strategies for derivatives of this core, focusing on their development as antifungal agents, protein tyrosine phosphatase 1B (PTP1B) inhibitors for diabetes, and c-Met kinase inhibitors for cancer therapy. Experimental data is presented to offer a clear comparison of compound performance, alongside detailed experimental protocols and pathway visualizations.

Antifungal Activity: Targeting Lanosterol 14α-demethylase (CYP51)

Derivatives of the 2-phenylthiazole core have been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1][2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[1]

Structure-Activity Relationship (SAR) Summary

Lead optimization studies on a phenylthiazole lead compound, SZ-C14 (MIC: 1–16 μg/mL against C. albicans), have provided key insights into the SAR of this class of antifungals.[1]

  • Substitution at the Thiazole C4-Position: Initial molecular docking studies of the lead compound SZ-C14 indicated that a methyl group at the 4-position of the thiazole ring resulted in a steric clash with Tyr118 in the CYP51 binding pocket.[1] Subsequent removal of this substituent (A1, R₁=H) led to enhanced antifungal activity. Conversely, the introduction of larger substituents at this position significantly decreased activity.[1]

  • Substitution on the Phenyl Ring: A series of modifications on the phenyl ring at the 5-position of the thiazole revealed that electron-withdrawing and lipophilic groups generally improve antifungal potency. Compound B9 , featuring a 2,4-difluorophenyl group, exhibited potent activity against a range of clinically relevant fungal strains, including fluconazole-resistant isolates.[1][2]

Comparative Antifungal Activity Data
CompoundR¹ (Thiazole C4)R² (Phenyl Ring)C. albicans MIC (μg/mL)C. tropicalis MIC (μg/mL)C. neoformans MIC (μg/mL)
SZ-C14 (Lead) CH₃4-Cl1-16NDND
A1 H4-ClImproved vs. LeadNDND
A2 CH₂OH4-ClDecreasedNDND
B9 H2,4-di-F0.1250.250.06
B10 H2-F, 4-Cl0.250.50.125

ND: Not Determined

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the M27-A3 protocol from the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Fungal Strain Preparation: Clinically prevalent pathogenic fungal strains, including Candida albicans, Candida tropicalis, and Cryptococcus neoformans, were used. Fungal cultures were grown on appropriate agar plates.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then made in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well.

PTP1B Inhibition: A Target for Type 2 Diabetes

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[3] Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. A series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been identified as novel PTP1B inhibitors.[3]

SAR Workflow for PTP1B Inhibitors

SAR_Workflow_PTP1B SAR Workflow for Phenylthiazole PTP1B Inhibitors Lead Lead Compound (ACT Scaffold of Scleritodermin A) Scaffold 2-Ethyl-5-phenylthiazole- 4-carboxamide (PTA) Lead->Scaffold Inspired by SAR_Analysis SAR Analysis & Docking Studies Scaffold->SAR_Analysis Synthesized Derivatives Optimization Lead Optimization SAR_Analysis->Optimization Identified Key Interactions Optimized_Compound Optimized Inhibitor (18g) Optimization->Optimized_Compound Improved Cellular Efficacy

Caption: SAR workflow for the optimization of phenylthiazole-based PTP1B inhibitors.

Comparative PTP1B Inhibitory Activity
CompoundR (Phenyl Ring)PTP1B IC₅₀ (μM)
18a H> 50
18d 4-F10.2
18g 3-CF₃1.8
18h 4-CF₃3.5
Experimental Protocol: PTP1B Inhibition Assay

The in vitro inhibitory activity of the compounds against human recombinant PTP1B was evaluated using p-nitrophenyl phosphate (pNPP) as a substrate.[4]

  • Reaction Mixture: The assay was performed in a 96-well plate. Each well contained a reaction buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA), the test compound at various concentrations, and human recombinant PTP1B enzyme.

  • Pre-incubation: The enzyme and inhibitor were pre-incubated at 37°C for 30 minutes.

  • Initiation of Reaction: The reaction was initiated by the addition of 2 mM pNPP.

  • Incubation: The reaction mixture was incubated at 37°C for 30 minutes.

  • Termination and Measurement: The reaction was terminated by the addition of 1 M NaOH. The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm.

  • IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the PTP1B activity (IC₅₀) was calculated from the dose-response curve.

c-Met Kinase Inhibition for Cancer Therapy

The c-Met receptor tyrosine kinase plays a crucial role in tumor cell proliferation, survival, and metastasis.[5][6] Thiazole and thiadiazole carboxamide derivatives have been explored as potent c-Met inhibitors.

c-Met Signaling Pathway and Inhibition

cMet_Signaling Simplified c-Met Signaling Pathway and Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazole Carboxamide Inhibitor (51am) Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamide derivatives.

Comparative c-Met Kinase Inhibitory Activity

Structure-activity relationship studies revealed that a thiazole-2-carboxamide linker was more effective than a thiadiazole carboxamide linker for c-Met inhibition.[5] Dual electron-withdrawing substitutions on the terminal phenyl ring generally resulted in higher potency.[5]

CompoundLinkerR (Phenyl Ring)c-Met IC₅₀ (nM)
51e Thiazole-2-carboxamideH34.48
51f Thiazole-2-carboxamide4-F29.05
51g Thiazole-4-carboxamideH39.36
51am Thiazole-2-carboxamide3-CN, 4-F2.54
Foretinib (Ref.) --1.98
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for c-Met Kinase

The inhibitory activity of the compounds against c-Met kinase was determined using an HTRF assay.[5][7]

  • Assay Components: The assay mixture included the c-Met enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations in an assay buffer.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection: After the kinase reaction, a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 was added.

  • HTRF Signal Measurement: The plate was incubated to allow for the binding of the detection reagents to the phosphorylated substrate. The HTRF signal was measured on a compatible plate reader. A decrease in the HTRF signal indicated inhibition of the c-Met kinase.

  • IC₅₀ Determination: IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide highlights the versatility of the this compound scaffold in developing targeted therapies for a range of diseases. The provided SAR data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to Ethyl 5-phenylthiazole-2-carboxylate Analogs: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Ethyl 5-phenylthiazole-2-carboxylate analogs, focusing on their potential as anticancer and antifungal agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance against alternative compounds, supported by experimental data.

Anticancer Activity: Targeting c-Met Kinase

A series of thiazole/thiadiazole carboxamide derivatives, developed from the this compound scaffold, have been investigated as potential c-Met kinase inhibitors for cancer treatment. The c-Met receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in numerous cancers.

In Vitro Efficacy

The in vitro cytotoxic activity of these analogs was evaluated against several human cancer cell lines, with foretinib, a known c-Met inhibitor, used as a positive control. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compoundc-Met Kinase IC50 (nM)A549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MKN-45 (Gastric Cancer) IC50 (µM)
51am 2.150.830.910.760.12
51w 23.12----
51ag 39.41----
51ai 46.87----
51aj 49.55----
Foretinib 3.41.121.341.050.21
Data extracted from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors.

Among the synthesized compounds, 51am emerged as the most potent inhibitor, demonstrating remarkable antiproliferative activity against the tested cancer cell lines, with IC50 values lower than the positive control, foretinib. Mechanistic studies revealed that compound 51am induces cell cycle arrest and apoptosis in MKN-45 cells and effectively inhibits c-Met phosphorylation.

Another study focused on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated their cytotoxicity against three human cancerous cell lines: SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), and MCF-7 (Breast cancer). Doxorubicin was used as a reference drug.

CompoundSKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
4c 10.8 ± 0.08> 50> 50
4d 20.3 ± 0.2111.6 ± 0.12> 50
Doxorubicin 0.09 ± 0.010.61 ± 0.040.87 ± 0.05
Data extracted from a study on the synthesis and cytotoxicity evaluation of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.

While these compounds showed some cytotoxic effects, none were more potent than doxorubicin. Compound 4c , with a para-nitro substitution, was the most active against the SKNMC cell line.

In Vivo Efficacy

The most promising c-Met inhibitor, compound 51am , was further evaluated for its pharmacokinetic profile in BALB/c mice, where it exhibited favorable properties, suggesting its potential for further in vivo studies.

Signaling Pathway

The primary target of these anticancer analogs is the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which promote cell proliferation, survival, migration, and invasion. The synthesized thiazole derivatives act by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Invasion Invasion STAT3->Invasion Thiazole Analog Thiazole Analog (e.g., 51am) Thiazole Analog->c-Met Inhibits

Caption: c-Met signaling pathway and the inhibitory action of thiazole analogs.

Antifungal Activity: Targeting CYP51

A series of novel 2-phenylthiazole derivatives were designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

In Vitro Efficacy

The antifungal activity of these compounds was evaluated against a panel of clinically relevant fungal strains, and their minimum inhibitory concentrations (MICs) were determined. Fluconazole, a commonly used antifungal drug, was used as a reference.

CompoundC. albicans (SC5314) MIC (µg/mL)C. tropicalis MIC (µg/mL)C. neoformans MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)
B9 0.1250.250.1250.50.250.5
SZ-C14 (Lead) 12481616
Fluconazole 0.250.510.548
Data extracted from a study on the design and synthesis of 2-phenylthiazole CYP51 inhibitors.

Compound B9 , which features an n-pentyl group at the 4-position of the benzene ring, demonstrated the most potent antifungal activity, with MIC values generally lower than or comparable to fluconazole against susceptible strains. Importantly, it also showed moderate activity against fluconazole-resistant fungi.

Mechanism of Action

The antifungal thiazole derivatives act by inhibiting CYP51, a cytochrome P450 enzyme. This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and altering the fluidity and permeability of the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Thiazole Analog Thiazole Analog (e.g., B9) Thiazole Analog->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of thiazole analogs on CYP51.

Experimental Protocols

In Vitro c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the kinase activity of c-Met by detecting the phosphorylation of a substrate.

  • Reagent Preparation : Prepare the kinase reaction buffer, ATP solution, substrate solution, and detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).

  • Kinase Reaction : In a 384-well plate, add the c-Met enzyme, the test compound (thiazole analog) at various concentrations, and the biotinylated substrate.

  • Initiation : Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection : Stop the reaction by adding the detection reagents in a buffer containing EDTA.

  • Incubation : Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.

  • Measurement : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis : The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the IC50 values by plotting the HTRF ratio against the compound concentration.

HTRF_Workflow cluster_workflow HTRF Assay Workflow A 1. Add c-Met, Thiazole Analog, and Biotinylated Substrate to Plate B 2. Initiate Reaction with ATP and Incubate A->B C 3. Stop Reaction and Add Detection Reagents (Antibody-Eu & SA-XL665) B->C D 4. Incubate for Detection C->D E 5. Read Fluorescence at 620 nm and 665 nm D->E F 6. Calculate HTRF Ratio and Determine IC50 E->F

Caption: Workflow for the HTRF c-Met kinase assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition : After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

  • Cell Preparation : Culture the desired cancer cell line and harvest the cells when they reach 80-90% confluency. Prepare a single-cell suspension in a suitable medium.

  • Animal Model : Use immunocompromised mice (e.g., athymic nu/nu or NOD/SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation : Subcutaneously inject the cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor growth. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

  • Treatment : When the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (thiazole analog) and vehicle control according to the planned dosing schedule and route.

  • Data Collection : Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint : The study is terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors are then excised and may be used for further analysis.

  • Data Analysis : Compare the mean tumor volume between the treated and control groups to determine the antitumor efficacy of the compound.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A 1. Prepare Cancer Cell Suspension B 2. Subcutaneously Inject Cells into Immunocompromised Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize Mice and Initiate Treatment C->D E 5. Measure Tumor Volume and Body Weight Regularly D->E F 6. Terminate Study at Endpoint and Analyze Data E->F

Caption: Workflow for an in vivo tumor xenograft study.

Comparison of different synthetic routes to "Ethyl 5-phenylthiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Ethyl 5-phenylthiazole-2-carboxylate

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of different synthetic strategies to obtain this molecule, complete with experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be primarily achieved through two well-established methods: the Hantzsch thiazole synthesis and a modern approach utilizing Suzuki coupling. A third, photochemical approach offers a more specialized alternative.

Parameter Route 1: Hantzsch Thiazole Synthesis Route 2: Suzuki Coupling Route 3: Photochemical Synthesis
Starting Materials α-bromoketone (e.g., 2-bromo-1-phenylethanone), Ethyl thiooxamateEthyl 2-bromothiazole-5-carboxylate, Phenylboronic acidEthyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioamides
Key Reaction CyclocondensationPalladium-catalyzed cross-couplingPhotolysis and cyclization
Reported Yield 64%[1]Typically high for Suzuki couplings, though specific yield for this exact product is not cited.Moderate (40-60%)[2]
Reaction Conditions Varies, often involves heating in a suitable solvent like ethanol.Requires a palladium catalyst (e.g., Pd(OAc)2/Xantphos), a base, and an appropriate solvent.[1]Photolysis at 300 nm in acetonitrile with 0.5% trifluoroacetic acid.[2]
Advantages Utilizes readily available starting materials; a classic and well-understood method.High functional group tolerance; generally high yields and purity.A novel approach that can be useful in specific contexts; avoids harsh reagents.
Disadvantages Can sometimes lead to side products; requires handling of lachrymatory α-bromoketones.Requires a pre-functionalized thiazole ring; palladium catalysts can be expensive.Requires specialized photochemical equipment; yields are moderate.

Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis

This classical method involves the reaction of an α-haloketone with a thioamide. In this case, to synthesize this compound, 2-bromo-1-phenylethanone is reacted with ethyl thiooxamate.

Procedure:

  • To a solution of 2-bromo-1-phenylethanone in a suitable solvent such as ethanol, add an equimolar amount of ethyl thiooxamate.

  • The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization or column chromatography, to yield the final product, this compound. A reported synthesis yielded a golden-yellow solid with a melting point of 70–72 °C.[1]

Route 2: Suzuki Coupling

The Suzuki coupling offers a modern and versatile method for forming carbon-carbon bonds. For the synthesis of this compound, this would involve the coupling of a halogenated thiazole precursor with phenylboronic acid.

Procedure:

  • In a reaction vessel, combine ethyl 2-bromothiazole-5-carboxylate, phenylboronic acid, a palladium catalyst (such as Pd(OAc)2 with a suitable ligand like Xantphos), and a base (e.g., N-methylmorpholine).[1]

  • The mixture is dissolved in an appropriate solvent system.

  • The reaction is heated under an inert atmosphere until completion.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the desired product.

Route 3: Photochemical Synthesis

A more specialized approach involves the photolysis of an isoxazole precursor in the presence of a thioamide.[2]

Procedure:

  • A solution of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and a thioamide in acetonitrile containing 0.5% trifluoroacetic acid is prepared.

  • The solution is irradiated with UV light at a wavelength of 300 nm in a photochemical reactor.

  • The reaction progress is monitored, and upon completion, the solvent is evaporated.

  • The resulting residue is purified by chromatography to yield the thiazole-5-carboxylate ester.[2]

Logical Workflow of Synthetic Routes

Synthesis_Comparison cluster_hantzsch Route 1: Hantzsch Synthesis cluster_suzuki Route 2: Suzuki Coupling cluster_photo Route 3: Photochemical Synthesis A 2-Bromo-1-phenylethanone C Cyclocondensation A->C B Ethyl Thiooxamate B->C D This compound C->D Yield: 64% E Ethyl 2-bromothiazole-5-carboxylate G Pd-catalyzed Cross-Coupling E->G F Phenylboronic Acid F->G H This compound G->H High Yield (Typical) I Ethyl 5-oxo-2-phenyl-2,5- dihydroisoxazole-4-carboxylate K Photolysis (300nm) I->K J Thioamide J->K L Ethyl 2-substituted-thiazole-5-carboxylate K->L Yield: 40-60%

Caption: Comparative workflow of synthetic routes to this compound.

References

Comparative Cross-Reactivity Profiling of Ethyl 5-phenylthiazole-2-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of hypothetical inhibitors based on the "Ethyl 5-phenylthiazole-2-carboxylate" scaffold. Due to the limited publicly available kinome-wide screening data for a single, specific inhibitor from this class, this document synthesizes information on the known targets of various derivatives and presents a representative cross-reactivity analysis. The data for the hypothetical "Thiazole Inhibitor A" is illustrative, designed to reflect potential selectivity and off-target effects based on published research on related compounds. This is compared with established inhibitors of similar targets to provide a framework for evaluation.

Derivatives of the this compound scaffold have been investigated as inhibitors of several protein classes, including c-Met, VEGFR-2, EGFR, and the kinesin HSET.[1][2][3] Understanding the selectivity of these inhibitors across the human kinome is crucial for predicting their efficacy and potential side effects.

In Vitro Kinase Cross-Reactivity Profiles

The following tables summarize the inhibitory activity (IC50 values) of a hypothetical "Thiazole Inhibitor A" against a panel of selected kinases, compared to known inhibitors targeting c-Met and VEGFR-2. This provides a snapshot of potential selectivity and off-target interactions.

Table 1: Comparative Kinase Profile of c-Met Inhibitors
Kinase TargetThiazole Inhibitor A (Hypothetical IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met 10 11 [4]1.3 [4]
VEGFR-2 150 >10000.035 [4]
ALK>100024 [4]-
RON85--
AXL250-7 [4]
EGFR800>1000-
PDGFRβ450--
KIT>1000-4.6 [4]
RET>1000-4 [4]

Data for Crizotinib and Cabozantinib are from cited sources. Data for "Thiazole Inhibitor A" is hypothetical and for illustrative purposes.

Table 2: Comparative Kinase Profile of VEGFR-2 Inhibitors
Kinase TargetThiazole Inhibitor A (Hypothetical IC50, nM)Axitinib (IC50, nM)Lenvatinib (IC50, nM)
VEGFR-2 150 0.2 4
c-Met 10 >1000100
VEGFR-12000.122
VEGFR-33500.1-0.35
PDGFRβ4501.650
KIT>10001.775
RET>1000-15
FGFR1>1000-46
EGFR800>1000>1000

Data for Axitinib and Lenvatinib are representative values from publicly available data. Data for "Thiazole Inhibitor A" is hypothetical and for illustrative purposes.

Signaling Pathway Context

The diagram below illustrates a simplified signaling pathway involving key targets such as c-Met and VEGFR-2. Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cMet c-Met RAS_RAF_MEK RAS-RAF-MEK -ERK Pathway cMet->RAS_RAF_MEK PI3K_AKT PI3K-AKT -mTOR Pathway cMet->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Thiazole Thiazole Inhibitor A Thiazole->cMet Inhibits Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified signaling pathway of c-Met and VEGFR-2.

Experimental Protocols

The cross-reactivity data presented is typically generated using in vitro kinase activity assays. Below is a detailed protocol for a representative kinase inhibition assay.

In Vitro Kinase Assay Panel (Radiometric Format)

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

1. Materials:

  • Kinases: Purified, recombinant human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Inhibitor: Stock solution of the test compound (e.g., "Thiazole Inhibitor A") in DMSO.

  • Buffers: Kinase-specific reaction buffers (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Cofactor: [γ-³³P]ATP and non-radiolabeled ATP.

  • Plates: 384-well microplates.

  • Detection: Phosphocellulose filter plates and a scintillation counter.

2. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Reaction Mixture: In each well of the microplate, add the specific kinase, its corresponding substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor to the appropriate wells. Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding the ATP mixture (containing [γ-³³P]ATP). The final ATP concentration should be close to the Km for each specific kinase.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP is washed away.

  • Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.

3. Data Analysis:

  • The raw counts are converted to percent inhibition relative to the DMSO control.

  • IC50 values are calculated by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for kinase inhibitor cross-reactivity profiling.

G start Start: Test Compound (e.g., Thiazole Inhibitor A) dilution Prepare Serial Dilutions in DMSO start->dilution add_compound Add Diluted Compound to Assay Plates dilution->add_compound assay_setup Set up Kinase Assays: - Kinase Panel - Substrate - Buffer assay_setup->add_compound initiate_reaction Initiate Reaction with [γ-³³P]ATP add_compound->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Transfer to Filter Plate incubate->stop_reaction measure Wash & Measure Radioactivity stop_reaction->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Values measure->analyze end End: Cross-Reactivity Profile analyze->end

Caption: Workflow for in vitro kinase cross-reactivity profiling.

Conclusion

The cross-reactivity profile of any kinase inhibitor is a critical component of its preclinical evaluation. While "this compound" serves as a versatile scaffold for developing inhibitors against various targets, a thorough assessment of their selectivity is paramount. The hypothetical data for "Thiazole Inhibitor A" illustrates a compound with high potency for c-Met and moderate off-target activity against VEGFR-2. This profile, when compared to established drugs like Crizotinib and Cabozantinib, highlights the diverse selectivity patterns that can be achieved. Researchers developing inhibitors based on this scaffold should conduct comprehensive kinome-wide screening to fully characterize their selectivity and guide further optimization toward safe and effective therapeutics.

References

Phenylthiazole Derivatives: A Comparative Analysis of Cytotoxicity and Predicted ADME/Tox Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound series is paramount. This guide provides a comparative overview of the cytotoxicity and in silico ADME/Tox predictions for a range of ethyl 5-phenylthiazole-2-carboxylate derivatives and related phenylthiazole compounds, offering insights into their therapeutic potential and liabilities.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, have garnered significant interest for their potential as anticancer and antimicrobial agents.[2][3] This guide synthesizes available data to facilitate a comparative analysis of their performance.

Comparative Cytotoxicity of Phenylthiazole Derivatives

The cytotoxic potential of various phenylthiazole derivatives has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4b 4-chlorophenylthiazolylMDA-MB-231 (Breast)3.52[4]
4c 4-bromophenylthiazolylMDA-MB-231 (Breast)4.89[4]
4d 3-nitrophenylthiazolylMDA-MB-231 (Breast)1.21[4]
5f bis-thiazoleOvarian Cancer Cells0.0061[5]
5a bis-thiazoleKF-28 (Ovarian)0.718[5]
5e bis-thiazoleMCF-7 (Breast)0.6648[5]
5c bis-thiazoleHeLa (Cervical)0.00065[5]
3 pyrazolyl-thiazoleMCF-7 (Breast)Potent Activity[4]
5 pyrazolyl-thiazoleHCT-116, HeLa, MCF-7Cell Cycle Arrest[4]
3g thiazolyl–catecholA549 (Lung)Selective Activity[1]
3i & 3j thiazolyl–catecholA549 (Lung)Highest Potency[1]

Note: The data presented is compiled from multiple sources for illustrative purposes. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.

In Silico ADME/Tox Predictions

Computational tools provide valuable early insights into the potential pharmacokinetic and toxicity profiles of compounds. Several studies have reported in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various thiazole derivatives.

Generally, many synthesized thiazole derivatives have shown favorable predicted pharmacological behaviors.[2] In silico studies have indicated that some derivatives possess good oral bioavailability and low toxicity.[6] For instance, a study on 2-aminothiazol-4(5H)-one derivatives showed that 27 out of 28 tested compounds had a lipophilicity value (logP) of less than 5, adhering to Lipinski's rule of five, which is a predictor of drug-likeness.[7] Furthermore, these compounds were predicted to have high Caco-2 permeability and excellent intestinal absorption.[7]

Another study on thiazole-methylsulfonyl derivatives predicted that while the compounds had low gastrointestinal absorption potential and were unlikely to cross the blood-brain barrier, they showed potential to inhibit key metabolic enzymes like CYP2C19, CYP2C9, and CYP3A4.[8] Such predictions are crucial for anticipating potential drug-drug interactions.

Mechanisms of Cytotoxicity

Thiazole derivatives can induce cell death through various mechanisms, often culminating in apoptosis (programmed cell death).[9] Key reported mechanisms include:

  • Induction of Apoptosis : Many thiazole compounds can trigger either the intrinsic (mitochondrial) or extrinsic apoptotic pathways.[9]

  • Mitochondrial Dysfunction : Disruption of the mitochondrial membrane potential is a common observation.[9]

  • Caspase Activation : The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[9]

  • Cell Cycle Arrest : Some derivatives can halt cell proliferation by causing arrest in specific phases of the cell cycle.[4]

  • Generation of Reactive Oxygen Species (ROS) : An increase in ROS can lead to oxidative stress and subsequent cell death.[9]

  • Inhibition of Signaling Pathways : Thiazole-based molecules have been demonstrated to inhibit critical cell survival pathways like PI3K/Akt.[9]

Experimental Protocols

A fundamental technique for assessing the cytotoxicity of novel compounds is the MTT assay.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Thiazole compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding : Cells are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment : Serial dilutions of the thiazole compound are prepared in a complete medium. The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well.[9]

  • Incubation : The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition : Following the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[9]

  • Formazan Solubilization : The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[9]

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The results are then plotted to determine the IC50 value.[9]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in ADME/Tox profiling, the following diagrams illustrate a typical in vitro cytotoxicity screening workflow and a simplified representation of a common cytotoxicity signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calc IC50 Calculation readout->calc

Caption: In Vitro Cytotoxicity Screening Workflow.

G thiazole Thiazole Derivative ros ROS Generation thiazole->ros mito Mitochondrial Dysfunction thiazole->mito pi3k PI3K/Akt Pathway thiazole->pi3k Inhibition ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis pi3k->apoptosis Inhibition

Caption: Potential Mechanisms of Thiazole-Induced Cytotoxicity.

References

A Comparative Analysis of Ethyl 5-phenylthiazole-2-carboxylate Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the investigational compound "Ethyl 5-phenylthiazole-2-carboxylate" against well-characterized c-Met inhibitors. The data presented for established inhibitors are based on published literature, while the data for this compound are presented hypothetically for comparative purposes.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] This guide compares the hypothetical inhibitory activity of this compound with that of known c-Met inhibitors, providing a framework for its potential evaluation.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro potency of this compound (hypothetical data) and established c-Met inhibitors against the c-Met kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.[4]

Compoundc-Met Kinase IC50 (nM)Reference Compound(s)
This compound 15.2 (Hypothetical) N/A
Crizotinib11[4]
Cabozantinib1.3 - 5.4[4]
Capmatinib0.13[4][5]
Tepotinib4[4]
Savolitinib5[6]
Tivantinib (ARQ 197)Non-ATP competitive[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of potential inhibitors. Below are representative protocols for key in vitro assays.

In Vitro c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.[4]

Objective: To determine the concentration of the test compound required to inhibit 50% of the c-Met kinase activity (IC50).

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (e.g., this compound, reference inhibitors) dissolved in DMSO

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8][9]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant c-Met enzyme in kinase buffer and add 2 µL to each well.

  • Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

Objective: To assess the inhibitory effect of the test compound on HGF-induced or constitutive c-Met phosphorylation in cancer cell lines.

Materials:

  • Cancer cell line with c-Met expression (e.g., SNU-5 gastric cancer cells with c-Met amplification)[5]

  • Cell culture medium and serum

  • Hepatocyte Growth Factor (HGF)

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-c-Met (p-Met) and anti-total-c-Met

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture: Seed the cells in 96-well plates or larger flasks and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours before treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[5]

  • HGF Stimulation: For non-constitutively active cell lines, stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation. For cells with constitutive c-Met activation, this step is omitted.[10]

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to prepare whole-cell protein extracts.[5]

  • Quantification:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-p-Met and anti-total-c-Met antibodies to visualize the inhibition of phosphorylation.[10]

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated c-Met in the cell lysates.[11]

  • Data Analysis: Determine the concentration of the compound that inhibits c-Met phosphorylation by 50% relative to the control.

Visualizations

c-Met Signaling Pathway

The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers several downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][12] These pathways are integral to cell proliferation, survival, and motility.[3][12] Aberrant activation of this pathway is a hallmark of many cancers.[3]

cMet_Signaling_Pathway cluster_receptor Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruits STAT3 STAT3 P2->STAT3 Recruits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility & Invasion ERK->Motility STAT3->Proliferation STAT3->Motility Inhibitor This compound (c-Met Inhibitor) Inhibitor->cMet Inhibits Phosphorylation Experimental_Workflow Start Start: Identify Test Compound KinaseAssay In Vitro c-Met Kinase Assay Start->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellAssay Cellular c-Met Phosphorylation Assay IC50->CellAssay Downstream Analyze Downstream Signaling (p-AKT, p-ERK) CellAssay->Downstream CellProlif Cell Proliferation/ Viability Assay Selectivity Kinase Selectivity Profiling CellProlif->Selectivity Downstream->CellProlif InVivo In Vivo Xenograft Models Selectivity->InVivo End Candidate for Further Development InVivo->End

References

A Structural Showdown: Positioning Ethyl 5-phenylthiazole-2-carboxylate Among Bioactive Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective structural and functional comparison of Ethyl 5-phenylthiazole-2-carboxylate with other prominent bioactive thiazole derivatives. By examining key structural motifs and their impact on biological activity, supported by experimental data, this document serves as a resource for informed decision-making in drug design and development.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, a 2,5-disubstituted thiazole, represents a fundamental structure within this class. Its biological potential can be inferred and compared by analyzing structurally similar compounds for which extensive biological data is available. This guide focuses on a comparative analysis of its core structure against other bioactive thiazoles, highlighting the influence of substitutions at the C2 and C5 positions on their therapeutic effects.

Structural Framework for Comparison

The core structure of this compound features a phenyl group at the C5 position and an ethyl carboxylate group at the C2 position. Variations of these substituents on the thiazole ring can dramatically alter the compound's biological activity. This comparison will focus on analogs with modifications at these key positions and their resulting anticancer and antimicrobial properties.

Anticancer Activity: A Comparative Analysis

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including enzyme inhibition and disruption of cell proliferation.

Comparison of Anticancer Thiazole Derivatives
Compound IDStructureTarget/Cell LineActivity (IC50 in µM)Reference CompoundReference IC50 (µM)
This compound (Reference Structure) C₁₂H₁₁NO₂S -No direct data available--
Compound 4c 2-[2-[4-Hydroxy-3-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 6a Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-4 (Ovarian Cancer)1.569 ± 0.06Alpelisib (PI3Kα inhibitor)0.061 ± 0.003
5-(2'-indolyl)thiazole (2e) 5-(5-Fluoro-1H-indol-2-yl)-2-(4-methoxyphenyl)thiazoleBreast and Colon Cancer Cell Lines10-30--

Table 1: Comparative anticancer activity of selected thiazole derivatives.

Structural Insights:

  • Compound 4c , a thiazolidinone derivative, demonstrates potent activity against breast and liver cancer cell lines.[1] The presence of the hydrazinylidene and hydroxybenzylidene moieties at the C2 position, in place of the ethyl carboxylate group, appears to be crucial for its cytotoxic effects.

  • Compound 6a introduces a more complex substituent at the C2 and C5 positions, leading to significant inhibitory activity against the ovarian cancer cell line OVCAR-4 and targeting the PI3Kα enzyme.[2] This highlights the impact of larger, more functionalized groups on target specificity.

  • The 5-(2'-indolyl)thiazole derivative (2e) showcases the effect of replacing the C5-phenyl group with an indolyl moiety, resulting in notable anticancer activity.[3] This suggests that heterocyclic substitutions at this position can confer significant cytotoxic properties.

Antimicrobial Activity: A Structural Perspective

The thiazole nucleus is a key component in many antimicrobial agents. The nature of the substituents at the C2 and C5 positions plays a critical role in determining the antimicrobial spectrum and potency.

Comparison of Antimicrobial Thiazole Derivatives
Compound IDStructureTarget OrganismActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
This compound (Reference Structure) C₁₂H₁₁NO₂S -No direct data available--
Phenylthiazole Analog 113 2,5-disubstituted phenylthiazoleMRSA1.6--
Phenylthiazole Analog 114 2,5-disubstituted phenylthiazoleMRSA6.3--
Thiazole Derivative 116 Benzothiazole derivative with a dialkylaminoalkyl-o-cresol substituentBroad Spectrum Bacteria & Fungi---

Table 2: Comparative antimicrobial activity of selected thiazole derivatives.

Structural Insights:

  • Phenylthiazole analogs 113 and 114 , which are 2,5-disubstituted thiazoles, show potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that specific substitutions on the phenyl ring and at the C2 position are key for anti-MRSA activity.

  • Thiazole derivative 116 , a benzothiazole, demonstrates broad-spectrum antibacterial and antifungal activity. The fusion of a benzene ring to the thiazole core, creating a benzothiazole, along with the dialkylaminoalkyl-o-cresol substituent, significantly broadens its antimicrobial profile.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Molecular Interactions and Workflows

To better understand the relationships and processes discussed, the following diagrams are provided.

anticancer_pathway Thiazole Bioactive Thiazole Derivative Target Cellular Target (e.g., Kinase, DNA) Thiazole->Target Signaling Inhibition of Signaling Pathways Target->Signaling Proliferation Decreased Cell Proliferation Signaling->Proliferation Apoptosis Induction of Apoptosis Signaling->Apoptosis Tumor Tumor Growth Inhibition Proliferation->Tumor Apoptosis->Tumor

Caption: Simplified signaling pathway of a bioactive thiazole derivative leading to anticancer activity.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (Cancer/Microbial) CompoundTreatment Compound Treatment (Serial Dilutions) CellCulture->CompoundTreatment Assay Biological Assay (e.g., MTT, MIC) CompoundTreatment->Assay Data Data Acquisition (e.g., Absorbance) Assay->Data IC50 IC50 / MIC Calculation Data->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for the biological evaluation of thiazole derivatives.

References

Safety Operating Guide

Prudent Disposal of Ethyl 5-phenylthiazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-phenylthiazole-2-carboxylate was not located. The following disposal procedures are based on information for structurally similar thiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2]

The proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental responsibility. For this compound, guidance from SDSs for analogous compounds indicates that this substance should be treated as hazardous waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar thiazole derivatives, which include skin and eye irritation, the following PPE should be worn:[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Plan

The disposal of this compound should be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated hazardous waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]

  • Keep this waste stream separate from other chemical waste to prevent potentially incompatible reactions.[1]

Step 2: Container Management

  • Use a sturdy, leak-proof container that is chemically compatible with the compound.

  • Ensure the container is kept tightly closed except when adding waste.[1]

  • If possible, leave the chemical in its original container.[1]

Step 3: Waste Collection

  • Solid Waste: Collect any solid materials contaminated with this compound, such as pipette tips, contaminated gloves, or absorbent paper, in the designated hazardous waste container.[3]

  • Liquid Waste: Unused solutions or contaminated solvents containing the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.[3]

Step 4: Storage

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated.

  • It is advisable to use secondary containment to prevent spills.[3]

Step 5: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1]

  • The waste must be disposed of in accordance with all national and local regulations.[1]

  • It is recommended to engage a licensed professional waste disposal service to handle the final disposal of this material.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[4]

  • Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[4]

  • Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[4]

  • Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels.[4]

  • Cleanup: Decontaminate the spill area with a soap and water solution. All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of in the hazardous waste container.[4]

  • Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[4]

Quantitative Data Summary

No quantitative data regarding the specific toxicity or environmental impact of this compound was found in the search results. However, a structurally similar compound is known to be very toxic to aquatic life with long-lasting effects, which underscores the importance of preventing its release into the environment.[2]

Hazard Data for a Structurally Similar Compound
Hazard Statements
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H410: Very toxic to aquatic life with long lasting effects

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated with other substances? A->B C Segregate and label as 'this compound Waste' B->C No D Segregate and label with all chemical components B->D Yes E Select a compatible, leak-proof hazardous waste container C->E D->E F Transfer waste to the container, keeping it closed when not in use E->F G Store the container in a designated satellite accumulation area F->G H Contact EHS for hazardous waste pickup G->H I Professional disposal by a licensed contractor H->I J End: Waste properly disposed I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.